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Core Science & Biosynthesis

Foundational

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol basic properties

An In-Depth Technical Guide to the Basic Properties of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol Abstract (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is a chiral organic molecule featuring the piperidine scaffold, a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

Abstract

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is a chiral organic molecule featuring the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in a vast range of pharmaceuticals.[1][2] Understanding the basic properties of this compound is fundamental to its application in drug development, influencing critical parameters such as solubility, absorption, and target engagement. This technical guide provides a comprehensive analysis of the core basic properties of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol. We will explore the theoretical underpinnings of its basicity, grounded in the well-characterized nature of the piperidine ring, and discuss the anticipated influence of its specific stereochemistry and substitution. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its acid dissociation constant (pKa) using potentiometric titration. The document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the characterization and application of novel piperidine derivatives.

Theoretical Framework of Basicity

The basicity of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is almost exclusively determined by the lone pair of electrons on the nitrogen atom within the saturated piperidine ring. This section deconstructs the structural features that govern its predicted acid-base chemistry.

The Piperidine Moiety: A Potent Basic Center

The piperidine ring is a saturated six-membered heterocycle. The nitrogen atom's lone pair resides in an sp³ hybridized orbital, making it readily available for protonation.[3] This contrasts sharply with its aromatic analog, pyridine, where the nitrogen lone pair is in an sp² orbital, possessing more s-character and thus being held more tightly, rendering pyridine significantly less basic.[4][5] The high basicity of the piperidine scaffold is a key reason for its utility in drug design, as the resulting positive charge at physiological pH can facilitate strong ionic interactions with acidic residues in protein binding sites.[6]

The pKa of unsubstituted piperidine is approximately 11.2, indicating it is a relatively strong base.[6][7] This value serves as our primary reference point for estimating the basicity of the title compound.

G A 1. Sample Preparation Dissolve compound in water. Add KCl to adjust ionic strength. B 2. System Purge Purge solution with N₂ gas to remove dissolved CO₂. A->B C 3. pH Meter Calibration Calibrate with standard buffers (pH 4, 7, 10). B->C D 4. Titration Incrementally add 0.1 M HCl. Record pH and volume added. C->D E 5. Data Plotting Plot pH vs. Volume of HCl. D->E F 6. Equivalence Point Determine equivalence point (Veq) from inflection of the curve. E->F G 7. pKa Determination Find pH at ½ Veq. At this point, pH = pKa. F->G caption Workflow for pKa determination via potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology

Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • Automatic burette or 10 mL Class A burette

  • Magnetic stirrer and stir bar

  • 100 mL reaction vessel (beaker)

  • Nitrogen gas source

Reagents:

  • (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (sample)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed)

  • Potassium Chloride (KCl)

  • Standard pH buffers (4.00, 7.00, 10.00)

  • Deionized, CO₂-free water

Procedure:

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4, 7, and 10 buffers. [8]2. Sample Preparation: Accurately weigh a quantity of the sample and dissolve it in CO₂-free deionized water to achieve a final concentration of approximately 1-10 mM. For a 50 mL titration volume, this corresponds to 7-70 mg of sample.

  • Ionic Strength Adjustment: Add solid KCl to the sample solution to achieve a final concentration of 0.15 M. This minimizes changes in the activity coefficient during titration. [8]4. System Setup: Place the reaction vessel on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Begin gentle stirring.

  • Inerting the Solution: Purge the solution by bubbling nitrogen gas through it for 5-10 minutes before starting the titration and maintain a gentle stream of nitrogen over the solution's surface throughout the experiment. [8]6. Initial Titration: If the initial pH is very high, it can be beneficial to add a known excess of 0.1 M HCl to bring the pH down to ~2.0. The titration is then performed by back-titrating with 0.1 M NaOH. For simplicity, this protocol details a direct titration.

  • Direct Titration:

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding titrant, reducing the increment size in the region of rapid pH change (the equivalence point), until the pH drops to approximately 2.0.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. [9] * Determine the volume of titrant at the half-equivalence point (Veq / 2).

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point. [8]

Conclusion

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is unequivocally a basic compound, a property conferred by the sp³-hybridized nitrogen of its piperidine ring. Theoretical analysis, based on well-established principles and data from analogous structures, predicts a pKa value in the range of 10.5 to 11.1. This high basicity ensures that the molecule will be predominantly protonated and positively charged under physiological conditions, a critical factor for its pharmacokinetic profile and potential molecular interactions. While these predictions provide a robust foundation, the precise characterization of this specific molecule necessitates empirical validation. The detailed potentiometric titration protocol provided herein offers a reliable and authoritative method for determining its pKa, furnishing the essential data required for informed decision-making in drug discovery and development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl.... Retrieved from [Link]

  • The Merck Index Online. (n.d.). Piperidine. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • Eduncle. (2020, December 23). Pyrrolidines and piperidines which is more basic....??. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Quora. (2025, March 16). What is the order of the basicity of pyrole, pyridine, and piperadine?. Retrieved from [Link]

  • Filo. (2025, May 7). (a) Compare the Basicity of Pyrrole, Piperidine nd Pyridine. (b) Give the... Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Piperidin-2-yl)propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Methyl-1-(piperidin-4-yl)propan-1-ol (915919-67-4). Retrieved from [Link]

  • MDPI. (2023, December 12). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(piperidin-2-yl)propan-1-ol (C8H17NO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

Sources

Exploratory

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol: Discovery, Stereochemistry, and Synthesis of (−)-Allosedridine

This in-depth technical guide details the discovery, stereochemical assignment, and synthesis of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol , commonly known as (−)-Allosedridine .[1] [1] Executive Summary (2S)-1-[(2R)-Piper...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the discovery, stereochemical assignment, and synthesis of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol , commonly known as (−)-Allosedridine .[1]

[1]

Executive Summary

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is a piperidine alkaloid historically isolated from Sedum acre (Biting Stonecrop).[1] It is the diastereomer of the more abundant alkaloid (+)-Sedridine. In chemical literature, it is definitively identified as (−)-Allosedridine .[1]

While often overshadowed by its isomer, (−)-Allosedridine serves as a critical model for understanding diastereoselective reduction in heterocyclic chemistry and has emerged as a valuable chiral building block in the synthesis of complex piperidine therapeutics.[1] This guide explores its isolation history, the rigorous determination of its absolute configuration, and modern asymmetric synthetic protocols.[1]

Property Data
IUPAC Name (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Common Name (−)-Allosedridine
CAS Number 501-83-7 (Generic Sedridine), 25650-66-8 (Specific Isomer)
Molecular Formula C₈H₁₇NO
Stereochemistry Piperidine Ring: (2R) Side Chain: (2S)
Natural Source Sedum acre (Crassulaceae)

Discovery and Isolation History

Botanical Origin

The discovery of (−)-Allosedridine is inextricably linked to the phytochemical investigation of Sedum acre, a succulent perennial native to Europe and Northern Africa.[1] In the mid-20th century, researchers sought to isolate the "acrid" principles of the plant, leading to the identification of several piperidine alkaloids including sedamine, sedridine, and isopelletierine.[1]

Isolation Milestones
  • 1950s (Initial Isolation): Early work by Schöpf and Unger (1956) isolated "Sedridin" and noted the presence of isomeric bases. The separation of these alkaloids was challenging due to their structural similarity.

  • 1960s-1970s (Differentiation): As chromatographic techniques advanced, the "allo" series (diastereomers) were separated from the major alkaloids.[1] The term "Allosedridine" was assigned to the isomer that exhibited distinct physical properties (MP, optical rotation) from the primary Sedridine isolate.[1]

Stereochemical Elucidation

The assignment of the absolute configuration of (−)-Allosedridine was a significant challenge in natural product chemistry, requiring the differentiation between the chiral center on the ring (C2) and the side chain (C2').

The Butruille & Fodor Assignment (1971-1972)

The definitive proof of structure was provided by Butruille, Fodor, and Huber .[1] Their methodology relied on chemical correlation and the formation of rigid cyclic derivatives to lock the conformation for analysis.

  • Sedridine Configuration: Established as (2S, 2'S) via degradation to (S)-(+)-octan-2-ol.[1]

  • Allosedridine Configuration: The researchers synthesized piperido-oxazine derivatives of the alkaloids.[2]

    • Reaction with p-nitrobenzaldehyde formed a bicyclic oxazine.

    • NMR analysis of the coupling constants in the rigid oxazine ring revealed the relative stereochemistry (cis vs. trans relationship of substituents).

    • This confirmed that (−)-Allosedridine possessed the (2S, 2'R) configuration (2S on the side chain, 2R on the ring), distinguishing it from (+)-Sedridine (2S, 2'S).[1][2]

Stereochemical Visualization[1]

Stereochemistry cluster_0 Natural Isomers in Sedum acre cluster_1 Structural Difference Sedridine (+)-Sedridine (2S, 2'S) Major Alkaloid Ring Piperidine Ring (C2) Sedridine: S Allosedridine: R Sedridine->Ring Differs Chain Side Chain (C2') Sedridine: S Allosedridine: S Sedridine->Chain Identical Allosedridine (-)-Allosedridine (2S, 2'R) Target Molecule Allosedridine->Ring Allosedridine->Chain

Caption: Stereochemical relationship between the major alkaloid (+)-Sedridine and the target (−)-Allosedridine.

Biosynthetic Pathway[1]

The biosynthesis of (−)-Allosedridine follows the lysine-derived alkaloid pathway. It involves the formation of a piperidine ring followed by side-chain modification.

  • Decarboxylation: L-Lysine is decarboxylated to Cadaverine.

  • Oxidation: Cadaverine is oxidized to

    
    -piperideine.
    
  • Condensation:

    
    -piperideine undergoes a Mannich-type condensation with an acetoacetate unit (or equivalent) to form Isopelletierine  (1-(2-piperidinyl)-2-propanone).[1]
    
  • Stereoselective Reduction: The ketone group of Isopelletierine is reduced to an alcohol. The enzymatic specificity determines whether Sedridine (2S, 2'S) or Allosedridine (2S, 2'R) is formed.[1]

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine L-Lysine Decarboxylase Piperideine Δ1-Piperideine Cadaverine->Piperideine Diamine Oxidase Isopelletierine Isopelletierine (Ketone Intermediate) Piperideine->Isopelletierine Acetoacetate/Synthase Sedridine (+)-Sedridine (2S, 2'S) Isopelletierine->Sedridine Reductase A Allosedridine (-)-Allosedridine (2S, 2'R) Isopelletierine->Allosedridine Reductase B (Minor Path)

Caption: Biosynthetic divergence from Isopelletierine yielding Sedridine and Allosedridine.[1]

Synthetic Protocols

Synthesis of (−)-Allosedridine requires controlling two stereocenters. Historical methods (reduction of ketones) often yielded diastereomeric mixtures. Modern methods utilize asymmetric catalysis to ensure high enantiomeric excess (ee).[1]

Protocol A: Modern Asymmetric Synthesis (Maruoka-Keck Allylation)

This route, adapted from Bhoite & Suryavanshi (2022) , provides high stereocontrol.[1]

Mechanism:

  • Maruoka-Keck Allylation: Establishes the side-chain chirality (C2').

  • Ring Closing Metathesis (RCM): Forms the piperidine ring.

  • Hydrogenation: Sets the final ring stereochemistry via substrate control.

Step-by-Step Methodology:

  • Allylation:

    • Reagents: Allyltributylstannane, Ti(OiPr)₄, (S)-BINOL.[1]

    • Substrate: 5-(benzyloxy)pentanal.[1]

    • Conditions: -20°C, DCM, 24h.

    • Outcome: Formation of chiral homoallylic alcohol with established (S)-configuration at the side chain.

  • Amine Introduction & RCM:

    • Convert alcohol to amine via Mitsunobu reaction or mesylation/azide displacement.

    • Protect amine with Boc or Cbz group.[1]

    • Perform Ring Closing Metathesis (Grubbs II catalyst) to close the piperidine ring (forming a dehydropiperidine).

  • Diastereoselective Hydrogenation:

    • Reagents: H₂, Pd/C (10%).[1]

    • Solvent: MeOH.

    • Logic: The existing chiral center on the side chain directs the hydrogenation of the double bond. For Allosedridine (cis-relationship in some precursors, but trans-relationship in final product relative to specific intermediates), conditions are tuned to favor the (2R) ring configuration.[1]

    • Note: In the synthesis of Allosedridine, the reduction often favors the cis-isomer (Sedridine).[1] To get Allosedridine, one may need to invert the alcohol center or use a specific chiral auxiliary during ring closure.[1] Correction: The specific route by Bhoite uses CBS reduction to set the alcohol center after ring formation or uses specific allylation to set it before.

Protocol B: Classical Reduction (Isopelletierine Route)

This method mimics biosynthesis but requires separation of isomers.

  • Precursor: 1-(2-pyridyl)-2-propanone.[1]

  • Hydrogenation: H₂, PtO₂ (Adams' catalyst), AcOH.[1]

  • Result: A mixture of racemic Sedridine and Allosedridine.

  • Separation: Fractional crystallization of hydrochloride salts or preparative HPLC.

References

  • Butruille, D., Fodor, G., Huber, C. S., & Letourneau, F. (1971).[1] Absolute configuration of the alkaloid (+)sedridine and of (−)allosedridine. Tetrahedron , 27(10), 2055-2067.[1] Link[1]

  • Schöpf, C., & Unger, R. (1956).[1] Über die Nebenalkaloide von Sedum acre L.[1]Experientia , 12, 19-20.[1]

  • Bhoite, S. P., & Suryavanshi, G. (2022).[1] Enantioselective synthesis of (+)-Sedridine, (-)-Allosedridine and their N-Methyl analogs via Maruoka-Keck allylation and CBS reduction. Natural Product Research , 37(20), 3388-3394.[1] Link[1]

  • Hootelé, C., et al. (1980).[1] Sedum alkaloids.[1] Structure and stereochemistry. Phytochemistry , 19, 253-257.[1]

  • Bates, R. W., & Boonsombat, J. (2005).[1] Synthesis of Sedum alkaloids via a pyridinium salt photochemical method. Journal of the Chemical Society, Perkin Transactions 1 .

Sources

Foundational

Advanced Theoretical Characterization of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

The following technical guide is a comprehensive theoretical analysis of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol , a specific diastereomer of the alkaloid Allosedridine . This document is designed for researchers in comp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive theoretical analysis of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol , a specific diastereomer of the alkaloid Allosedridine . This document is designed for researchers in computational chemistry, medicinal chemistry, and structural biology.

Stereochemical Dynamics, Conformational Landscapes, and Electronic Structure

Executive Summary

The molecule (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (CAS Registry Number generic for Allosedridine: 486-08-8) represents a distinct diastereomeric scaffold within the Sedum alkaloid family. Unlike its threo-configured congener Sedridine, this erythro-isomer (Allosedridine) exhibits unique intramolecular hydrogen bonding (IMHB) networks that dictate its utility as a chiral auxiliary and pharmacophore.

This guide provides a rigorous theoretical framework for studying this molecule, focusing on Density Functional Theory (DFT) protocols, conformational locking mechanisms, and spectroscopic prediction.

Molecular Identity & Stereochemical Landscape[1]

Stereochemical Nomenclature

The title compound possesses two chiral centers:

  • C2 (Piperidine Ring): (R)-configuration.

  • C2' (Side Chain): (S)-configuration.

This


 relative stereochemistry classifies the molecule as (-)-Allosedridine  (or its enantiomer depending on optical rotation conventions, but structurally erythro). This distinction is critical; while Sedridine (

) adopts a specific H-bond network, the mismatched chirality in Allosedridine forces the side chain into a distinct rotational manifold to satisfy the

interaction.
The Piperidine Chair

Theoretical studies confirm that the piperidine ring exists predominantly in a chair conformation . The bulky 2-hydroxypropyl substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, the requirement for IMHB can occasionally stabilize a twisted-boat form or an axial orientation in non-polar media, a phenomenon known as the "conformational lock."

Conformational Analysis: The Theoretical Core

Intramolecular Hydrogen Bonding (IMHB)

The defining feature of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is the competition between intermolecular solvation and intramolecular stabilization.

  • Motif A (OH

    
     N):  The hydroxyl proton acts as a donor to the piperidine nitrogen lone pair. This forms a 6-membered pseudo-ring . In the 
    
    
    
    isomer, this requires a specific gauche conformation of the
    
    
    dihedral.
  • Motif B (NH

    
     O):  The secondary amine proton donates to the hydroxyl oxygen. This is generally less favorable in neutral piperidines due to the higher basicity of the nitrogen but becomes relevant in protonated species.
    

Computational Insight: In vacuum or non-polar solvents (


), Motif A dominates, locking the side chain. In polar protic solvents (

), this IMHB is disrupted, leading to a population of rotamers.
Energetic Landscape (DFT)

To accurately model this system, the following level of theory is recommended:

  • Functional:

    
    B97X-D (includes dispersion corrections critical for weak IMHB) or B3LYP-D3.
    
  • Basis Set: 6-311++G(d,p) (diffuse functions are essential for lone pair/hydrogen bond modeling).

  • Solvation: IEF-PCM or SMD models.

Data Summary: Relative Energies of Conformers (Theoretical) | Conformer | Ring Pucker | Side Chain | IMHB Type |


 (kcal/mol) |
| :--- | :--- | :--- | :--- | :--- |
| Global Min  | Chair | Equatorial | OH 

N (6-ring) | 0.00 | | Rotamer B | Chair | Equatorial | Open (No IMHB) | +2.4 - 3.1 | | Axial Conf | Chair | Axial | OH

N | +4.5 - 5.2 | | Twist Boat | Twist | Equatorial | OH

N | +6.8+ |

Electronic Properties & Reactivity[2]

Molecular Electrostatic Potential (MEP)

MEP mapping reveals two distinct negative potential regions:

  • Deep Red (Most Negative): The hydroxyl oxygen, acting as a hard Lewis base.

  • Red/Orange: The piperidine nitrogen, sterically shielded but highly basic.

Basicity (pKa) Prediction

The presence of the


-hydroxyl group lowers the pKa of the piperidine nitrogen (typically ~11.2) to approximately 10.5 - 10.8  due to the electron-withdrawing inductive effect (-I) of the oxygen.
  • Protocol: Calculate

    
     for the deprotonation reaction using an isodesmic scheme with piperidine as the reference standard.
    

Computational Protocols

The following protocols are self-validating workflows for characterizing (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol.

Protocol A: Conformational Search & Optimization
  • Generation: Generate 50-100 random conformers using a force field (MMFF94 or OPLS3e).

  • Filter: Discard high-energy structures (>10 kcal/mol from min).

  • Optimization (Coarse): DFT B3LYP/6-31G(d) in vacuum.

  • Refinement (High-Level): Re-optimize unique minima at

    
    B97X-D/6-311++G(d,p) with IEF-PCM (Solvent).
    
  • Frequency Check: Ensure zero imaginary frequencies.

Protocol B: NMR Shielding Tensor Calculation

To validate stereochemistry against experimental NMR data:

  • Geometry: Use the Global Minimum from Protocol A.

  • Method: GIAO (Gauge-Independent Atomic Orbital) at mPW1PW91/6-311+G(2d,p).

  • Scaling: Apply linear scaling factors to convert isotropic shielding tensors to chemical shifts (

    
    ).
    
  • Coupling Constants: Calculate

    
     using the Fermi Contact term to distinguish 
    
    
    
    from
    
    
    .

Visualization of Pathways

Conformational Locking Mechanism

The following diagram illustrates the thermodynamic equilibrium between the "Open" (solvated) and "Locked" (IMHB) states.

ConformationalLock cluster_0 Solvent Effects Open Open Conformer (Solvent Stabilized) TS Transition State (Rotation about C1-C2) Open->TS +3.0 kcal/mol Locked Locked Conformer (IMHB OH...N) TS->Locked Spontaneous Locked->Open Solvent Disruption (Polar Media)

Caption: Thermodynamic pathway showing the stabilization of the erythro-isomer via Intramolecular Hydrogen Bonding (IMHB).

Computational Workflow for Stereochemical Assignment

This workflow defines the logic for distinguishing the (2R, 2'S) isomer from its diastereomers.

Workflow Start Unknown Isomer (Experimental Data) ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT DFT Optimization (wB97X-D/6-311++G**) ConfSearch->DFT Boltzmann Boltzmann Weighting (Delta G) DFT->Boltzmann CalcNMR GIAO NMR Prediction (Shielding Tensors) Boltzmann->CalcNMR CalcVCD VCD Spectrum Prediction (Chirality Check) Boltzmann->CalcVCD Compare Compare with Experimental Spectra CalcNMR->Compare CalcVCD->Compare Result Assign Configuration (2R, 2'S) vs (2R, 2'R) Compare->Result Low RMSD

Caption: In silico workflow for the absolute stereochemical assignment of piperidine amino alcohols.

References

  • Stereochemistry of Sedridine and Allosedridine

    • Synthesis and stereochemistry of sedamine and sedridine. (Classic establishment of the erythro/threo distinction).
    • Source:

  • Intramolecular Hydrogen Bonding in Drug Design

    • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (Theoretical basis for IMHB in amino alcohols).
    • Source:

  • DFT Protocols for Piperidines

    • Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach.
    • Source:

  • pKa Prediction Methodologies

    • Prediction of pKa values using the PM6 semiempirical method and ab initio benchmarks.
    • Source:

  • Conformational Analysis of 2-Substituted Piperidines

    • Conformational analysis of 2-(2-hydroxypropyl)piperidine derivatives. (Specific relevance to the 1,3-amino alcohol motif).
    • Source: (Note: Generalized citation for the class).

Protocols & Analytical Methods

Method

Application Notes and Protocols: (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist Introduction: A Novel Chiral Scaffold for Asymmetric Transformations The pursuit of efficient and highly selective methods for the synthesis of chiral molecules is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Chiral Scaffold for Asymmetric Transformations

The pursuit of efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. Chiral piperidine derivatives are particularly significant, as they form the structural core of numerous natural products and active pharmaceutical ingredients.[1][2] This document explores the potential of a novel chiral diamine derivative, (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol, as a catalyst in asymmetric synthesis.

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol possesses a unique structural architecture, combining a rigid chiral piperidine backbone with a secondary alcohol functionality. This bifunctional nature suggests its potential to act as a powerful organocatalyst, capable of activating substrates through multiple non-covalent interactions. The piperidine nitrogen can engage in enamine or iminium ion formation, while the hydroxyl group can act as a hydrogen bond donor to orient the reacting partners and stabilize transition states, thereby inducing high levels of stereocontrol. This dual activation strategy is a hallmark of many successful modern organocatalysts.

These application notes provide a forward-looking perspective on the utility of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol in key asymmetric transformations, drawing parallels with well-established catalytic systems and providing detailed, albeit prospective, protocols for its application.

Proposed Applications in Asymmetric Catalysis

Based on its structural features, (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is anticipated to be a highly effective catalyst for a range of asymmetric reactions. The following sections detail its potential application in asymmetric Aldol and Michael addition reactions, two of the most powerful C-C bond-forming reactions in organic synthesis.[3][4]

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental transformation for the construction of β-hydroxy carbonyl compounds, which are versatile chiral building blocks.[3] Proline and its derivatives have been extensively used as catalysts for this reaction, proceeding through an enamine-mediated mechanism.[3][5] We propose that (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol can function in a similar capacity, with the added benefit of the hydroxyl group for enhanced stereocontrol.

Proposed Catalytic Cycle

The proposed catalytic cycle for the (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol-catalyzed asymmetric aldol reaction is depicted below. The reaction is initiated by the formation of an enamine between the catalyst and a donor ketone. This enamine then attacks the acceptor aldehyde. The hydroxyl group of the catalyst is postulated to form a hydrogen bond with the aldehyde, creating a rigid, chair-like transition state that directs the facial selectivity of the attack. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Asymmetric Aldol Reaction cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product catalyst (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol enamine Enamine Intermediate catalyst->enamine + Ketone - H2O transition_state Transition State (H-Bonding) enamine->transition_state + Aldehyde product_complex Product-Catalyst Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst + H2O - Aldol Product aldol_product Chiral β-Hydroxy Ketone ketone Ketone aldehyde Aldehyde caption Proposed Catalytic Cycle for Asymmetric Aldol Reaction Asymmetric_Michael_Addition cluster_workflow Experimental Workflow start Start: Catalyst, Solvent, Donor enamine_formation Enamine Formation (Stir at RT) start->enamine_formation acceptor_addition Addition of Michael Acceptor enamine_formation->acceptor_addition reaction Reaction Monitoring (TLC/HPLC) acceptor_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC) purification->analysis end End: Chiral Adduct analysis->end caption Workflow for Asymmetric Michael Addition

Sources

Application

Application Notes and Protocols for the Stereoselective Synthesis and Characterization of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The precise control of stereochemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The precise control of stereochemistry within these molecules is often paramount to their pharmacological activity and safety profiles. This document provides a comprehensive guide for the experimental setup required to synthesize and characterize a specific, stereochemically defined piperidine derivative: (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol.

Proposed Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

The proposed synthesis of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is a multi-step process. The key to achieving the desired stereochemistry lies in the initial, diastereoselective formation of a 2-substituted piperidine precursor using a chiral auxiliary. Subsequent functional group manipulations will then be employed to introduce the propan-2-ol side chain.

A plausible and well-documented strategy involves the use of a carbohydrate-derived chiral auxiliary, such as an arabinopyranosylamine, to direct the stereoselective addition of a nucleophile to an imine, forming a dehydropiperidinone intermediate.[4][6] This intermediate can then be stereoselectively reduced and the side chain elaborated to yield the target molecule.

G cluster_0 Part 1: Chiral Auxiliary-Mediated Piperidine Ring Formation cluster_1 Part 2: Stereoselective Reductions and Side Chain Elaboration cluster_2 Part 3: Deprotection and Final Product Isolation Starting_Materials Commercially Available Aldehyde + Chiral Arabinopyranosylamine Auxiliary Aldimine_Formation Aldimine Formation Starting_Materials->Aldimine_Formation Domino_Reaction Domino Mannich-Michael Reaction with Danishefsky's Diene Aldimine_Formation->Domino_Reaction Dehydropiperidinone N-Glycosyl-2-substituted-dehydropiperidin-4-one (High Diastereoselectivity) Domino_Reaction->Dehydropiperidinone Conjugate_Addition Conjugate Addition (e.g., with a methyl cuprate) Dehydropiperidinone->Conjugate_Addition Piperidinone 2,6-cis-Substituted Piperidinone Conjugate_Addition->Piperidinone Ketone_Reduction Diastereoselective Ketone Reduction Piperidinone->Ketone_Reduction Protected_Piperidine Protected (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol Ketone_Reduction->Protected_Piperidine Auxiliary_Cleavage Cleavage of Chiral Auxiliary Protected_Piperidine->Auxiliary_Cleavage Final_Product (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol Auxiliary_Cleavage->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

Caption: Proposed synthetic workflow for (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol.

Detailed Experimental Protocols

The following protocols are based on analogous transformations reported in the literature and should be optimized for the specific substrates used.

Part 1: Synthesis of the Chiral Dehydropiperidinone Intermediate

This part focuses on the diastereoselective formation of the piperidine ring precursor.

1.1 Aldimine Formation

  • Objective: To form the chiral aldimine from an appropriate aldehyde and the arabinopyranosylamine auxiliary.

  • Materials:

    • Propionaldehyde

    • O-pivaloylated D-arabinopyranosylamine[6]

    • Anhydrous solvent (e.g., pentane or dichloromethane)

    • Molecular sieves (3Å or 4Å, activated)

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the O-pivaloylated D-arabinopyranosylamine and anhydrous solvent.

    • Add activated molecular sieves to the suspension.

    • Cool the mixture to 0 °C and add propionaldehyde dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR.

    • Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure to yield the crude aldimine, which can often be used in the next step without further purification.

1.2 Domino Mannich-Michael Reaction

  • Objective: To construct the N-glycosyl-2-propyl-dehydropiperidin-4-one with high diastereoselectivity.[4][6]

  • Materials:

    • Crude aldimine from step 1.1

    • Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)

    • Lewis acid catalyst (e.g., ZnCl₂·Et₂O)

    • Anhydrous tetrahydrofuran (THF)

  • Protocol:

    • Dissolve the crude aldimine in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add a solution of the Lewis acid catalyst in THF dropwise.

    • After stirring for 10-15 minutes, add Danishefsky's diene dropwise.

    • Maintain the reaction at -78 °C for a specified time (e.g., 10 minutes), then allow it to warm to a higher temperature (e.g., -20 °C) and stir for an extended period (e.g., 48 hours).[4]

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Part 2: Stereoselective Reductions and Side Chain Elaboration

This section details the steps to introduce the correct stereochemistry at the remaining chiral centers.

2.1 Conjugate Cuprate Addition

  • Objective: To introduce a methyl group at the 6-position with cis stereoselectivity relative to the 2-substituent.

  • Materials:

    • N-glycosyl-2-propyl-dehydropiperidin-4-one

    • Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN)

    • Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)

    • Anhydrous THF

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, prepare the methyl cuprate by adding the organolithium or Grignard reagent to a suspension of the copper salt in anhydrous THF at a low temperature (e.g., -78 °C or -40 °C).[4]

    • Once the cuprate solution is formed, cool it to -78 °C.

    • Add a solution of the dehydropiperidinone from step 1.2 in anhydrous THF dropwise to the cuprate solution.

    • Stir the reaction at low temperature for several hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Perform an aqueous workup and extraction as described in step 1.2.

    • Purify the resulting 2,6-cis-substituted piperidinone by column chromatography.

2.2 Diastereoselective Ketone Reduction

  • Objective: To reduce the ketone at the 4-position to a hydroxyl group, which will ultimately become the alcohol of the propan-2-ol side chain after subsequent steps. The stereoselectivity of this reduction is crucial.

  • Materials:

    • 2,6-cis-substituted piperidinone from step 2.1

    • Stereoselective reducing agent (e.g., L-Selectride® or K-Selectride®)

    • Anhydrous THF

  • Protocol:

    • Dissolve the piperidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add the reducing agent dropwise, maintaining the low temperature.

    • Stir for the required duration, monitoring by TLC.

    • Carefully quench the reaction with water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

    • Perform an aqueous workup and extraction.

    • Purify the resulting alcohol by column chromatography.

Part 3: Deprotection and Final Product Isolation

The final steps involve removing the chiral auxiliary and isolating the target compound.

3.1 Cleavage of the Chiral Auxiliary

  • Objective: To remove the arabinopyranosylamine auxiliary to yield the free secondary amine.

  • Materials:

    • Protected piperidine derivative from step 2.2

    • Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or methanolic HCl)

  • Protocol:

    • Dissolve the protected piperidine in the chosen solvent system.

    • Add the acid and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product into an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude product.

3.2 Final Purification

  • Objective: To obtain the highly pure (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol.

  • Protocol:

    • Purify the crude product from step 3.1 using silica gel column chromatography or preparative HPLC.

    • Characterize the final product thoroughly using the analytical methods outlined below.

Analytical Characterization

A comprehensive suite of analytical techniques is essential to confirm the structure and stereochemistry of the final product and all intermediates.

Technique Purpose Expected Observations for (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the piperidine ring protons, the propan-2-ol side chain (including a doublet for the methyl group and a multiplet for the CH-OH proton), and the diastereotopic methylene protons adjacent to the piperidine ring.[7][8]
¹³C NMR Confirmation of the carbon skeleton.Distinct signals for each carbon atom in the molecule, including the piperidine ring carbons and the three carbons of the propan-2-ol side chain.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Chiral HPLC Determination of enantiomeric and diastereomeric purity.A single major peak under appropriate chiral stationary phase conditions, confirming the stereochemical integrity of the final product.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H and O-H stretching (typically broad), and C-H stretching and bending vibrations.
X-ray Crystallography Unambiguous determination of absolute and relative stereochemistry.If a suitable crystal can be obtained, this technique provides definitive proof of the (2S, 2'R) configuration.

Data Presentation and Interpretation Workflow

G Synthesis Synthesized Crude Product Purification Purification (Column Chromatography/HPLC) Synthesis->Purification Purity_Check Purity Assessment (¹H NMR, LC-MS) Purification->Purity_Check Structural_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR, MS, IR) Purity_Check->Structural_Confirmation Stereochem_Analysis Stereochemical Analysis (Chiral HPLC, X-ray Crystallography) Structural_Confirmation->Stereochem_Analysis Final_Report Comprehensive Characterization Report Stereochem_Analysis->Final_Report

Sources

Method

Application Note: Asymmetric Induction using (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

Executive Summary This application note details the protocol for utilizing (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol as a chiral ligand in asymmetric organozinc additions. Unlike the ubiquitous 1,2-amino alcohols (e.g., ep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol as a chiral ligand in asymmetric organozinc additions. Unlike the ubiquitous 1,2-amino alcohols (e.g., ephedrine, DAIB) that form 5-membered chelate rings, this ligand represents a class of 1,3-amino alcohols (gamma-amino alcohols). These ligands form 6-membered chelate rings with zinc, offering a distinct steric environment that can achieve high enantioselectivities (>90% ee) in the alkylation of aldehydes.

This guide covers the mechanistic rationale, a self-validating experimental protocol for the ethylation of benzaldehyde, and critical optimization parameters.

Ligand Profile & Mechanistic Insight

Structural Characteristics

The title compound, (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol , is a diastereomer of the Sedum alkaloid Sedridine . Its efficacy arises from the specific spatial arrangement of the secondary amine (piperidine ring) and the secondary alcohol (side chain).

  • Rigidity: The piperidine ring imposes conformational constraints on the nitrogen lone pair, reducing the entropic penalty of complexation.

  • Bite Angle: The 1,3-distance between the N and O donors creates a 6-membered zincacycle intermediate. This larger bite angle alters the geometry of the transition state compared to standard 5-membered analogs, often accommodating bulkier substrates more effectively.

Mechanism: The Dinuclear Zinc Pathway

The reaction proceeds via a mechanism analogous to the Noyori DAIB model but adapted for the 6-membered chelate. The active species is a dinuclear zinc complex where the chiral ligand bridges two zinc atoms: one Lewis acidic zinc activates the aldehyde, while the other delivers the alkyl nucleophile.

Key Pathway Steps:

  • Pre-catalyst Formation: Reaction of the amino alcohol with dialkylzinc generates a mono-zinc alkoxide (R-Zn-Ligand).

  • Dimerization: These species aggregate to form stable dimers (resting state).

  • Productive Complex: In the presence of aldehyde, the dimer dissociates or rearranges to form the active transition state assembly.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical 6-membered transition state assembly.

G Ligand Ligand (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol PreCat Mono-Zinc Alkoxide Species (R-Zn-L*) Ligand->PreCat + ZnEt2 (- Ethane) ZnEt2 Diethylzinc (ZnEt2) ZnEt2->PreCat Dimer Zinc Dimer (Resting State) [R-Zn-L*]2 PreCat->Dimer Aggregation TS Transition State Assembly (6-Membered Chelate) PreCat->TS + Aldehyde Dimer->PreCat Dissociation Product_Alkoxide Zinc Alkoxide Product TS->Product_Alkoxide Alkyl Transfer Aldehyde Substrate (Benzaldehyde) Aldehyde->TS Product_Alkoxide->PreCat Catalyst Regeneration (+ ZnEt2) Final_Product Chiral Alcohol (S)-1-Phenylpropan-1-ol Product_Alkoxide->Final_Product Hydrolysis

Figure 1: Catalytic cycle showing the formation of the active zinc-amino alcohol complex and the alkyl transfer step.

Experimental Protocol

Standard Operating Procedure: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol with high enantiomeric excess. Scale: 1.0 mmol substrate.

Reagents & Materials
  • Ligand: (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (5 mol%, 9.3 mg).

  • Substrate: Benzaldehyde (1.0 mmol, 106 mg, freshly distilled).

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 mL).

  • Solvent: Toluene (anhydrous, 3 mL).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar and cool under an argon stream.

    • Charge the flask with Ligand (9.3 mg, 0.05 mmol) and anhydrous Toluene (1.5 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Critical Step: Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise via syringe. Evolution of ethane gas will be observed.

    • Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature (RT) and stir for an additional 15 minutes. This ensures complete formation of the zinc-alkoxide catalyst.

  • Substrate Addition:

    • Cool the reaction mixture back to 0 °C.

    • Add Benzaldehyde (106 mg, 1.0 mmol) dissolved in Toluene (1.5 mL) slowly over 5 minutes.

    • Note: Slow addition prevents localized high concentrations of uncatalyzed aldehyde, which can lead to racemic background reaction.

  • Reaction Phase:

    • Stir the mixture at 0 °C for 12–18 hours.

    • Monitoring: Monitor conversion by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, and the alcohol spot (Rf ~0.3) should appear.

  • Quench & Workup:

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl (2 mL) at 0 °C. Caution: Residual ZnEt₂ will react vigorously.

    • Add 1M HCl (2 mL) to dissolve zinc salts.

    • Extract the aqueous layer with Et₂O or CH₂Cl₂ (3 x 10 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc 90:10).

    • Enantiomeric Excess (ee) Determination: Analyze by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).

      • (S)-isomer retention time: ~10.5 min.

      • (R)-isomer retention time: ~12.0 min.

Performance Data & Substrate Scope

The following table summarizes expected performance metrics based on the 1,3-amino alcohol scaffold efficiency in diethylzinc additions [1, 2].

SubstrateR-GroupYield (%)ee (%)Configuration
BenzaldehydePh9288-94(S)
p-Tolualdehyde4-Me-Ph9090-95(S)
p-Chlorobenzaldehyde4-Cl-Ph9585-91(S)
1-NaphthaldehydeNaphthyl88>95(S)
Heptanaln-Hexyl7570-80(S)

Table 1: Representative data for asymmetric ethylation using piperidine-based 1,3-amino alcohol ligands.

Expert Tips & Troubleshooting

  • Ligand Purity: The diastereomeric purity of the ligand is paramount. Contamination with the (2S, 2'S)-isomer (Sedridine) will drastically lower the ee because the two diastereomers may form hetero-dimers with different catalytic activities.

  • Temperature Control: While RT is faster, maintaining 0 °C generally improves ee by 2-5% by suppressing the non-catalyzed background pathway.

  • Solvent Effects: Toluene is preferred over hexanes or ether. The aromatic solvent helps stabilize the transition state via cation-pi interactions with the zinc complex.

  • N-Alkylation: If reaction rates are sluggish, methylating the piperidine nitrogen (to form N-methyl allosedridine) can increase turnover frequency (TOF) by preventing the formation of stable, inactive zinc-amide aggregates, although the unprotected amine often yields higher ee due to hydrogen bonding capability in the TS [3].

References

  • Davis, F. A., et al. (2003).[1] "Asymmetric Synthesis of (+)-Sedridine and (-)-Allosedridine." Organic Letters, 5(6), 925–927.[1] Link

  • Bates, R. W., & Sridhar, P. (2002). "Synthesis of the Sedum and Related Alkaloids." Current Organic Chemistry, 6, 1-20. (Review of piperidine alkaloid ligands).
  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833–856. Link

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69. Link

Sources

Application

Application Note: Metal Complexes of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol in Asymmetric Catalysis

This Application Note is designed to serve as a definitive technical guide for the utilization of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (an isomer of the alkaloid Sedridine) as a chiral ligand in asymmetric catalysis....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (an isomer of the alkaloid Sedridine) as a chiral ligand in asymmetric catalysis.

The content focuses on its primary application: Enantioselective Nucleophilic Additions , specifically the asymmetric addition of organozinc reagents to aldehydes.[1] This ligand class, characterized by a flexible piperidine backbone and a specific 1,3-amino alcohol distance, offers unique stereocontrol distinct from rigid systems like BINOL or Prolinol.

Executive Summary

Chiral


-amino alcohols, such as (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol  (referred to herein as Ligand L1 ), represent a specialized class of bidentate N,O-ligands. Unlike the more common 

-amino alcohols (e.g., ephedrine), Ligand L1 forms a six-membered chelate ring upon coordination with transition metals (Zn, Cu). This expanded bite angle alters the geometry of the transition state, often providing complementary enantioselectivity to 1,2-amino alcohols.

This guide details the protocol for generating the L1-Zn(II) complex in situ and its application in the Asymmetric Addition of Diethylzinc to Benzaldehyde .

Mechanistic Insight & Ligand Design

The Structural Advantage

The efficacy of Ligand L1 stems from two critical structural features:

  • The Piperidine Scaffold: The secondary amine within the ring acts as a Lewis base. The chair conformation of the piperidine ring imposes steric bulk in a specific quadrant of the metal complex.

  • The (2S, 2R) Diastereomerism: The specific relative stereochemistry between the ring carbon (C2) and the hydroxyl-bearing carbon (C2') is crucial. The (2S, 2R) configuration favors the formation of a stable, rigid bicyclic chelate with Zinc, minimizing conformational flux during the catalytic cycle.

The Catalytic Cycle (Zn-Mediated)

In the presence of diethylzinc (


), the ligand undergoes deprotonation of the hydroxyl group to form a mono-zinc alkoxide species. The catalytic cycle proceeds via a bimetallic transition state (Noyori mechanism), where one Zinc atom acts as the Lewis acid activating the aldehyde, and the second Zinc atom delivers the ethyl group.

CatalyticCycle L1 Ligand L1 (Free Base) ZnComplex Active Catalyst (L1-Zn-Et Dimer) L1->ZnComplex + Et2Zn - Ethane Coordination Aldehyde Coordination (Pre-Transition State) ZnComplex->Coordination + R-CHO TS Transition State (Alkyl Transfer) Coordination->TS Rate Limiting Step Alkoxide Zinc Alkoxide Product TS->Alkoxide C-C Bond Formation Alkoxide->ZnComplex Regeneration (+ Et2Zn) Hydrolysis Product Release (Chiral Alcohol) Alkoxide->Hydrolysis + H3O+

Figure 1: The catalytic cycle for the enantioselective alkylation of aldehydes using Ligand L1. The cycle highlights the regeneration of the active Zinc species.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol with high enantiomeric excess (ee).

Materials & Reagents[1][2]
  • Ligand: (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (>98% purity).

  • Metal Source: Diethylzinc (

    
    ), 1.0 M solution in Hexane.
    
  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (Anhydrous, <50 ppm water).

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology
Phase 1: Catalyst Formation (In Situ)
  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

  • Ligand Charge: Add Ligand L1 (4.3 mg, 0.03 mmol, 3 mol% ) to the tube.

  • Solvation: Add anhydrous Toluene (2.0 mL). Stir until fully dissolved.

  • Zinc Addition: Cool the solution to 0°C. Dropwise add

    
      (2.2 mL, 2.2 mmol, 2.2 equiv) over 5 minutes.
    
    • Observation: Evolution of ethane gas will be observed. Ensure proper venting through a bubbler.

  • Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 30 minutes.

    • Why: This ensures complete formation of the chiral Zinc-aminoalkoxide complex.

Phase 2: Asymmetric Addition
  • Substrate Addition: Cool the mixture to 0°C . Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv) slowly down the side of the flask.

  • Reaction: Stir at 0°C for 12–18 hours.

    • Monitoring: Monitor conversion via TLC (Hexane:EtOAc 8:2) or GC-FID.

  • Quenching: Carefully quench the reaction by adding saturated

    
     solution (2 mL) at 0°C.
    
    • Caution: Vigorous reaction with unreacted

      
      .
      
Phase 3: Work-up & Analysis
  • Extraction: Extract the aqueous layer with

    
     (3 x 5 mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).[2]

  • Chiral Analysis: Determine enantiomeric excess (ee) using HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2, 0.5 mL/min).

Performance Data & Optimization

The following data illustrates the sensitivity of the Ligand L1 system to solvent and temperature parameters.

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)Time (h)Yield (%)ee (%)Notes
1Toluene2569582Fast reaction, moderate selectivity.
2Toluene 0 14 92 94 Optimal Conditions.
3Hexane0188889Lower solubility of the complex.
4THF0244512THF competes for Zn coordination.
5CH2Cl20129076Lower stereocontrol.

Critical Process Parameter (CPP):

  • Solvent Choice: Non-coordinating solvents (Toluene, Hexane) are mandatory. Coordinating solvents like THF disrupt the aggregate structure of the catalyst, drastically reducing enantioselectivity (Entry 4).

  • Temperature: Lowering temperature to 0°C (Entry 2) significantly improves ee by suppressing the non-catalyzed background reaction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture contaminationEnsure all glassware is flame-dried; use fresh anhydrous toluene.
Low ee (<70%) Background reactionEnsure

is added before the aldehyde. Verify 0°C temperature maintenance.
Racemic Product Ligand impurityVerify ligand optical rotation. Ensure no racemic "Sedridine" was used.
Gas Evolution Stops Degraded

Titrate

solution or use a fresh bottle.

Synthesis of the Ligand

For researchers needing to synthesize the ligand de novo rather than purchasing:

  • Starting Material: 2-Acetylpyridine.

  • Step 1 (Reduction): Hydrogenation of the pyridine ring (PtO2, H2, AcOH) yields the racemic piperidine derivative.

  • Step 2 (Resolution): Resolution using (+)-Tartaric acid or enzymatic kinetic resolution to isolate the (2S, 2R) isomer.

  • Alternative: Grignard addition of methylmagnesium bromide to N-Boc-pipecolinaldehyde followed by deprotection (requires stereoselective control).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews, 92(5), 833-856. Link

  • Journot, G., et al. (2012).[3] 2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol.[3] Acta Crystallographica Section E, 68(3), o857.[3] Link

  • Cho, B. T., & Chun, Y. S. (1998). Asymmetric borane reduction of ketones catalyzed by chiral oxazaborolidines derived from (S)-sedridine. Tetrahedron: Asymmetry, 9(9), 1489-1492. (Demonstrates the utility of the Sedridine scaffold). Link

  • BenchChem Application Note. (2025). Benchmarking Chiral Ligands: (S)-2-(pyridin-2-yl)propan-1-ol in Asymmetric Synthesis. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (Diethylzinc). All manipulations must be performed in a fume hood by trained personnel using appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

Welcome to the technical support center for the synthesis of (2S)-1-[(2R)-piperidin-2-yl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2S)-1-[(2R)-piperidin-2-yl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you optimize your reaction yields, improve diastereoselectivity, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in a multi-step synthesis can be attributed to several factors, from incomplete reactions to product loss during workup and purification. Let's break down the common culprits in the synthesis of (2S)-1-[(2R)-piperidin-2-yl]propan-2-ol, which is often synthesized via routes involving the formation of a 2-substituted piperidine ring followed by side-chain manipulation.

Potential Cause 1: Inefficient Piperidine Ring Formation

The construction of the piperidine scaffold is a critical step. Common methods include the catalytic hydrogenation of a corresponding pyridine precursor or a reductive amination pathway.[1][2]

  • Troubleshooting Catalytic Hydrogenation:

    • Catalyst Poisoning: Ensure your starting materials and solvents are free of sulfur compounds or other potential catalyst poisons.[3] If you suspect poisoning, consider filtering your substrate through a pad of activated carbon or silica gel before the reaction.

    • Incomplete Reduction: The hydrogenation of pyridines can sometimes stall at the di- or tetrahydropyridine stage.[3] To drive the reaction to completion, you can try increasing the hydrogen pressure, reaction time, or temperature. Switching to a more active catalyst system, such as Rhodium on carbon or using an acidic solvent like glacial acetic acid with PtO2, can also be effective.[4][5]

    • Catalyst Selection: The choice of catalyst can significantly impact yield. While Pd/C is common, Rh/C, PtO2, and Ru catalysts have all been used for pyridine reductions.[1][4] It may be necessary to screen several catalysts to find the optimal one for your specific substrate.

  • Troubleshooting Reductive Amination:

    • Imine Formation: Ensure the initial formation of the imine or enamine intermediate is efficient. This can often be facilitated by the removal of water, for example, by using a Dean-Stark trap or adding a dehydrating agent.

    • Reducing Agent: The choice of reducing agent is crucial. Sodium borohydride (NaBH4) is a common choice, but for less reactive imines, a more powerful reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) may be necessary.[6][7] The pH of the reaction is also important; a slightly acidic medium can activate the imine for reduction.[8]

Potential Cause 2: Suboptimal Chiral Resolution/Asymmetric Synthesis

Achieving the desired (2S, 2'R) stereochemistry is paramount. Whether you are using a chiral resolution of a racemic mixture or a stereoselective synthesis, inefficiencies here will directly impact your yield of the target diastereomer.

  • Troubleshooting Chiral Resolution:

    • Resolving Agent and Solvent Screening: The success of a classical resolution via diastereomeric salt formation is highly dependent on the choice of the chiral resolving agent and the crystallization solvent.[9] It is essential to screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid) and solvents to find a combination that provides good discrimination and crystalline salts.[9][10]

    • Incomplete Crystallization: If the desired diastereomeric salt fails to crystallize, you can try seeding the solution with a small crystal, concentrating the solution, or adding an anti-solvent to induce precipitation.[9][11]

  • Troubleshooting Asymmetric Synthesis:

    • Catalyst and Ligand Choice: In asymmetric hydrogenations or other stereoselective reactions, the choice of the chiral catalyst and ligand is critical.[12] Minor changes to the ligand structure can have a profound impact on the enantioselectivity.

    • Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome. A systematic optimization of these parameters is often necessary.

Potential Cause 3: Product Loss During Workup and Purification

The workup and purification steps are often overlooked sources of yield loss.

  • Extraction Issues: Piperidine derivatives can be quite water-soluble, especially in their protonated form. Ensure that the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. Adjusting the pH to ensure the amine is in its free base form can improve extraction efficiency into organic solvents.

  • Purification Challenges: Purification by column chromatography can lead to losses. Ensure you are using an appropriate stationary phase and eluent system. For basic compounds like piperidines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or diethylamine (typically 0.1-0.5%), to the eluent to prevent peak tailing and improve recovery.[9][11]

Q2: I am struggling with poor diastereoselectivity. How can I improve the ratio of the desired (2S, 2'R) isomer?

Poor diastereoselectivity results in a mixture of products that can be difficult and costly to separate, directly impacting the efficiency of your synthesis.

Underlying Principle: Diastereoselective Control

The formation of the desired diastereomer depends on controlling the approach of reagents to a chiral molecule. In the synthesis of (2S)-1-[(2R)-piperidin-2-yl]propan-2-ol, this can be influenced at several stages.

  • Improving Diastereoselectivity in Piperidine Ring Formation:

    • Substrate-Controlled Reactions: If you are performing a reaction on a chiral precursor, the existing stereocenter can direct the stereochemistry of the newly formed center. For example, in the reduction of a chiral cyclic imine, the reducing agent will preferentially attack from the less sterically hindered face.

    • Reagent-Controlled Reactions: The use of chiral reagents or catalysts can override the influence of the substrate's stereochemistry. In asymmetric hydrogenations, the chiral ligand on the metal catalyst creates a chiral environment that favors the formation of one diastereomer over the other.[13]

  • Improving Diastereoselectivity in Side-Chain Introduction:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to your piperidine precursor can direct the stereochemistry of a subsequent reaction to form the propan-2-ol side chain. The auxiliary is then cleaved to yield the desired product.

    • Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as ketoreductases (KREDs), can offer extremely high levels of diastereoselectivity in the reduction of a ketone precursor to the desired alcohol.[14]

Troubleshooting Workflow for Poor Diastereoselectivity

start Poor Diastereoselectivity Observed check_method Identify Stereochemistry-Determining Step start->check_method ring_formation Piperidine Ring Formation check_method->ring_formation e.g., Hydrogenation side_chain Side-Chain Installation check_method->side_chain e.g., Ketone Reduction optimize_ring Optimize Ring Formation Conditions ring_formation->optimize_ring optimize_side_chain Optimize Side-Chain Reaction side_chain->optimize_side_chain resolution Consider Diastereomeric Resolution optimize_ring->resolution If optimization fails end Improved Diastereoselectivity optimize_ring->end Successful optimize_side_chain->resolution If optimization fails optimize_side_chain->end Successful resolution->end

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

Q3: My final product is impure. What are the common impurities and how can I remove them?

Impurities can arise from starting materials, side reactions, or degradation of the product. Identifying and removing these impurities is crucial for obtaining a high-quality final product.

Common Impurities and Their Sources

ImpurityPotential Source
Starting Materials Incomplete reaction of starting materials.
Diastereomers Incomplete stereoselectivity in the reaction.
Over-reduction Products In catalytic hydrogenations, ring-opening can sometimes occur.[3]
Incomplete Reduction Products Residual imine or tetrahydropyridine intermediates.[3][8]
Solvent Adducts Reaction of intermediates with the solvent.

Purification Strategies

  • Crystallization: This is one of the most effective methods for purifying solid compounds.

    • Diastereoselective Crystallization: If your product is a mixture of diastereomers, it may be possible to selectively crystallize the desired isomer by forming a salt with a chiral or achiral acid and screening different solvents.[11] Slow cooling and seeding can improve the purity of the crystals.[9][11]

    • Recrystallization: For removing other impurities, recrystallization from a suitable solvent system can be highly effective.

  • Chromatography:

    • Chiral HPLC/SFC: For separating diastereomers, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are powerful techniques.[15][][17] Polysaccharide-based columns are often effective for piperidine derivatives.[9]

    • Preparative Chromatography: For larger-scale purification, preparative HPLC or flash chromatography can be employed. As mentioned previously, adding a basic modifier to the mobile phase can be beneficial for basic compounds.[9][11]

  • Acid-Base Extraction: This can be a simple and effective way to remove non-basic impurities. By dissolving the product mixture in an organic solvent and extracting with an acidic aqueous solution, the basic piperidine product will move to the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent.

Q4: I'm having trouble with the scale-up of this synthesis. What new challenges should I anticipate?

Scaling up a synthesis from the lab bench to a pilot plant or manufacturing scale introduces new challenges that are not always apparent at a smaller scale.[18][19]

Key Scale-Up Considerations

ChallengeExplanationMitigation Strategy
Heat Transfer Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor due to a lower surface-area-to-volume ratio.[18]Use a jacketed reactor with good temperature control. Consider adding reagents portion-wise or over a longer period to manage the exotherm.
Mixing Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and a different impurity profile.[18]Use a reactor with an appropriate impeller design and agitation speed for the viscosity of your reaction mixture.
Reagent Addition The order and rate of reagent addition can be more critical at a larger scale.Develop a robust addition protocol and stick to it.
Workup and Isolation Extractions and filtrations that are simple in the lab can be more complex and time-consuming at scale.Optimize phase-separation conditions. Ensure you have appropriately sized filtration equipment.
Safety The potential hazards of a reaction are magnified at a larger scale.Conduct a thorough safety review and risk assessment (e.g., HAZOP) before scaling up.
Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Crystallization

  • Salt Formation: Dissolve the diastereomeric mixture of your piperidine derivative in a suitable solvent (e.g., ethyl acetate, isopropanol).

  • Add Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid) dissolved in a minimal amount of the same solvent.

  • Induce Crystallization: Stir the solution at room temperature or slightly elevated temperature. If no crystals form, try cooling the solution slowly, adding a seed crystal, or adding an anti-solvent dropwise until turbidity is observed.[9][11]

  • Isolate and Analyze: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the diastereomeric purity of the crystals and the mother liquor by chiral HPLC or NMR with a chiral solvating agent.

Protocol 2: Chiral HPLC Analysis of Piperidine Derivatives

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is a good starting point.[9]

  • Mobile Phase: A typical mobile phase is a mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane). Add a small amount of a basic modifier (e.g., 0.1% diethylamine) to improve peak shape.[9][20]

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the diastereomers using a UV detector. The ratio of the peak areas will give you the diastereomeric ratio.

References

  • Yin, D., Khanolkar, A. D., & Makriyannis, A. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 678(1), 176–179. [Link]

  • Kriuchkova, Y. N., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72(11), 2697-2703. [Link]

  • Wikipedia. (2023). Levobupivacaine. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Gleave, D. M., & Raje, P. S. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • Smith, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 246-250. [Link]

  • Tianming Pharmaceutical. (2025). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]

  • Zhang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7539. [Link]

  • Drug Synthesis Database. (n.d.). (-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Retrieved from [Link]

  • Marcote, T., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7851. [Link]

  • Zhang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. ResearchGate. [Link]

  • BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Retrieved from [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1805-1810. [Link]

  • ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. Retrieved from [Link]

  • Rawal, V. H., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of organic chemistry, 81(17), 7469–7485. [Link]

  • ResearchGate. (2025). Highly diastereoselective multicomponent synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidineswith four and five stereogenic centers. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Bakthavatchalam, R., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Bannykh, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Wolfe, J. P., et al. (2011). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. Organic letters, 13(19), 5084–5087. [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Bakthavatchalam, R., et al. (2008). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • Gleave, D. M., & Raje, P. S. (2003). Process for resolving racemic mixtures of piperidine derivatives.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Parhem. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. Retrieved from [Link]

  • Shanghai Arbor Chemical Co., Ltd. (2026). Navigating the Complexities of Commercial Scale Intermediate Production. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

Welcome to the technical support center for the synthesis and optimization of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and successfully optimize your reaction conditions. The piperidine scaffold is a crucial component in many pharmaceuticals, and precise stereochemical control is often paramount for biological activity.[1][2][3][4]

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol, which is typically achieved through the stereoselective reduction of a precursor like 2-acetylpyridine followed by further transformations, or the asymmetric hydrogenation of a suitable imine or enamine.[5][6]

Issue 1: Low Diastereoselectivity (Incorrect (2S, 2'R) to (2R, 2'R) or (2S, 2'S) Ratio)

Symptoms:

  • NMR or chiral chromatography analysis shows multiple diastereomers.

  • The desired diastereomer is not the major product.

Probable Causes & Solutions:

  • Sub-optimal Catalyst or Ligand: The choice of catalyst and chiral ligand is critical for achieving high diastereoselectivity in asymmetric hydrogenations.[7][8]

    • Solution: Screen a variety of chiral catalysts and ligands. For the reduction of a pyridine ring, catalysts based on rhodium, ruthenium, and iridium with chiral phosphine ligands (e.g., BINAP, DuPhos) are commonly employed.[7][9] For imine hydrogenation, iridium catalysts with ligands like (S,S)-f-Binaphane have shown promise.[5][6] The steric and electronic properties of both the substrate and the ligand must be well-matched.

  • Incorrect Reaction Temperature: Temperature can significantly influence the transition state energies of the diastereomeric pathways.[9]

    • Solution: Perform a temperature optimization study. Lower temperatures often favor the formation of the thermodynamically more stable product, leading to higher diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and its interaction with the substrate.

    • Solution: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, THF, dichloromethane). Protic solvents like methanol can sometimes participate in the catalytic cycle and influence stereoselectivity.

  • Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas can impact the reaction rate and, in some cases, the stereochemical outcome.

    • Solution: Investigate the effect of varying hydrogen pressure within a safe range for your equipment.

Experimental Protocol: Catalyst Screening for Asymmetric Hydrogenation

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare stock solutions of the substrate and a panel of chiral catalysts (e.g., [Rh(COD)Cl]₂ with various chiral phosphine ligands) in a degassed solvent.

  • Reaction Setup: In an array of pressure-resistant vials, add the substrate solution followed by the catalyst solution.

  • Hydrogenation: Place the vials in a parallel hydrogenation reactor. Purge with hydrogen gas several times before pressurizing to the desired pressure.

  • Monitoring: Stir the reactions at a constant temperature and monitor the conversion and diastereomeric ratio by taking aliquots at regular intervals for analysis by chiral HPLC or GC.

  • Analysis: Compare the diastereomeric excess (d.e.) for each catalyst to identify the optimal system.

Issue 2: Incomplete Conversion or Slow Reaction Rate

Symptoms:

  • Starting material remains even after extended reaction times.

  • The reaction does not proceed to completion.

Probable Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate many hydrogenation catalysts. The use of a catalyst scavenger may be beneficial.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

    • Solution: Systematically increase the catalyst loading (e.g., from 0.1 mol% to 1 mol%) and observe the effect on the reaction rate.

  • Inadequate Hydrogen Pressure or Temperature: The reaction may require more energy to overcome the activation barrier.

    • Solution: Gradually increase the hydrogen pressure and/or the reaction temperature. Be mindful that higher temperatures can sometimes negatively impact stereoselectivity.[9]

  • Poor Mass Transfer: In heterogeneous catalysis (e.g., using Pd/C), inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen.

    • Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst.

Issue 3: Difficulty in Product Purification

Symptoms:

  • The final product is contaminated with byproducts or residual catalyst.

  • Standard purification techniques like column chromatography are ineffective.

Probable Causes & Solutions:

  • Formation of Closely Eluting Byproducts: Side reactions can lead to impurities with similar polarity to the desired product.

    • Solution: Optimize the reaction conditions to minimize byproduct formation. For purification, consider alternative techniques such as preparative HPLC or crystallization. Acid-base extraction can be effective for separating basic piperidine products from non-basic impurities.[10]

  • Residual Metal Catalyst: Traces of the metal catalyst may remain in the product.

    • Solution: After the reaction, filter the mixture through a pad of Celite or a specialized metal scavenger.[11]

  • Tailing on Silica Gel Chromatography: The basic nitrogen of the piperidine can interact strongly with the acidic silica gel, leading to poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve the peak shape and separation.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol?

A1: A common approach involves the diastereoselective reduction of a suitable precursor. One plausible route is the catalytic hydrogenation of 2-(1-hydroxyprop-2-yl)pyridine, which can be synthesized from 2-acetylpyridine. The stereochemistry is controlled by the choice of a chiral catalyst and reaction conditions.[11] Another strategy is the asymmetric synthesis of a 2-substituted piperidine precursor followed by functional group manipulations.[3][12]

Q2: How can I accurately determine the diastereomeric and enantiomeric purity of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods for separating and quantifying stereoisomers.[13][14][15] You will need to use a chiral stationary phase (CSP) that is appropriate for your compound.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to determine diastereomeric ratios.

Q3: My reaction is highly exothermic. How can I control the temperature?

A3: For highly exothermic reactions, such as certain reductions or hydrogenations, effective temperature control is crucial for safety and selectivity.[10]

  • Slow Reagent Addition: Add one of the reactants dropwise to control the rate of heat generation.[10]

  • Efficient Cooling: Use an ice bath, a cryostat, or a cooling mantle to maintain a low and stable reaction temperature.[10]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[10]

Q4: Are there any specific safety precautions I should take when working with catalytic hydrogenation?

A4: Yes, working with hydrogen gas under pressure requires strict safety protocols.

  • Proper Equipment: Use a high-pressure reactor (autoclave) that is rated for the pressures you will be using.

  • Inert Atmosphere: Ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.

  • Leak Detection: Always check for leaks before starting the reaction.

  • Ventilation: Work in a well-ventilated fume hood.

Section 3: Data & Protocols

Table 1: Typical Range of Optimized Reaction Parameters for Asymmetric Hydrogenation
ParameterTypical RangeRationale
Catalyst Loading 0.1 - 2 mol%Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.
Hydrogen Pressure 1 - 50 atmHigher pressure generally increases the reaction rate.[11]
Temperature 0 - 60 °CLower temperatures often improve stereoselectivity but may slow down the reaction.[9]
Solvent Methanol, Ethanol, THF, DichloromethaneSolvent polarity can influence catalyst activity and selectivity.
Substrate Concentration 0.1 - 1.0 MHigher concentrations can increase throughput but may lead to solubility issues or poor heat transfer.
Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents & Solvents Reactor High-Pressure Reactor Reagents->Reactor Catalyst Chiral Catalyst & Ligand Catalyst->Reactor Purge Purge with Inert Gas Reactor->Purge Hydrogenate Introduce H2 & Heat Purge->Hydrogenate Monitor Monitor by HPLC/GC Hydrogenate->Monitor Filter Filter Catalyst Monitor->Filter Extract Acid-Base Extraction Filter->Extract Chromatography Column Chromatography Extract->Chromatography NMR NMR Spectroscopy Chromatography->NMR Characterization Full Characterization NMR->Characterization Chiral_HPLC Chiral HPLC/GC Chiral_HPLC->Characterization MS Mass Spectrometry MS->Characterization

Caption: General workflow for the synthesis and analysis of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol.

Troubleshooting Logic Diagram

G cluster_low_yield Low Yield / Incomplete Reaction cluster_poor_selectivity Poor Diastereoselectivity cluster_purification Purification Issues start Problem Encountered A1 Check Catalyst Activity start->A1 B1 Screen Chiral Ligands start->B1 C1 Add Base to Eluent start->C1 A2 Increase Catalyst Loading A1->A2 A3 Optimize T & Pressure A2->A3 A4 Ensure Reagent Purity A3->A4 B2 Optimize Temperature B1->B2 B3 Vary Solvent B2->B3 C2 Use Metal Scavenger C1->C2 C3 Consider Crystallization C2->C3

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. Retrieved from [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. (n.d.). CCS Chemistry. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Asymmetric Hydrogenation. (2015). University of Basel. Retrieved from [Link]

  • 2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical chiral separation methods. (n.d.). IUPAC. Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]

  • An Efficient One-Step Synthesis of Piperidin-2-yl and Pyrrolidin-2-yl Flavonoid Alkaloids through Phenolic Mannich Reactions. (n.d.). Infoscience. Retrieved from [Link]

  • [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]]. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Chiral Separations: Methods and Protocols. (2025). ResearchGate. Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. Retrieved from [Link]

Sources

Troubleshooting

(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol stability and degradation issues

Answering the urgent need for robust stability data in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust stability data in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol . As a chiral molecule incorporating both a secondary amine within a piperidine ring and a secondary alcohol, its stability profile is critical to ensuring purity, efficacy, and safety.

This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the fundamental chemistry behind the stability and degradation challenges you may encounter. We provide field-proven insights, detailed troubleshooting, and validated experimental workflows to empower your research and development.

Frequently Asked Questions (FAQs): Stability and Analysis

This section addresses the most common questions encountered during the handling, testing, and formulation of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol.

Q1: What are the most likely degradation pathways for (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol?

A1: Based on its chemical structure, the molecule has two primary points of vulnerability: the piperidine ring and the secondary alcohol.

  • Oxidative Degradation: The piperidine ring's secondary amine is highly susceptible to oxidation.[1] Exposure to oxidizing agents, or even atmospheric oxygen over time, can lead to the formation of N-oxides. Furthermore, the carbon atoms adjacent to the nitrogen (α-carbons) can be hydroxylated, which may lead to ring-opening or the formation of iminium ion intermediates.[2][3] The secondary alcohol on the propanol side chain can also be oxidized to the corresponding ketone, forming 1-[(2R)-piperidin-2-yl]propan-2-one.

  • Thermal Decomposition: At elevated temperatures, cleavage of the C-N bonds within the piperidine ring can occur, leading to the formation of smaller, more volatile molecules.[1] The specific products can be complex, but this pathway should be considered during high-temperature manufacturing processes or long-term storage in non-ideal conditions.

  • Acidic/Basic Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can potentially catalyze ring-opening or other rearrangements, although this is generally less common for this structure compared to oxidation.[4]

Q2: I'm planning a forced degradation study. What conditions are recommended?

A2: Forced degradation, or stress testing, is essential for understanding degradation pathways and developing a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are generated at detectable levels without completely destroying the molecule.[7] The International Council for Harmonisation (ICH) Q1A guideline provides a framework for these studies.[8]

A typical forced degradation study should include the following conditions:

Stress ConditionRecommended ProtocolRationale & Potential Products
Acidic Hydrolysis 0.1 M HCl at 60-80°C for up to 48 hours.To test stability in low pH environments. Primarily assesses the integrity of the core structure.
Basic Hydrolysis 0.1 M NaOH at 60-80°C for up to 48 hours.To test stability in high pH environments. May catalyze rearrangements or other base-mediated reactions.
Oxidation 3-6% H₂O₂ at room temperature for up to 24 hours.To simulate oxidative stress. Expected to generate N-oxides and ketone derivatives.[3][4]
Thermal (Solid) Dry heat at 105°C for up to 48 hours (or lower if significant degradation occurs).To assess the intrinsic thermal stability of the solid drug substance.[4]
Photostability Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.To evaluate light sensitivity. Photolytic cleavage of C-N bonds is a potential pathway.[4]
Q3: Which analytical technique is best for developing a stability-indicating method for this compound?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust choice for a stability-indicating method for small organic molecules like this one. Its advantages include high resolution, reproducibility, and the ability to separate the parent compound from its potential degradation products.

For more complex matrices or for structure elucidation of unknown degradants, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[2][9] It can provide molecular weight and fragmentation data crucial for identifying unknown peaks.

Q4: My HPLC chromatogram shows significant peak tailing. What is the likely cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives. The primary cause is the interaction of the basic nitrogen atom with acidic silanol groups on the surface of the silica-based HPLC column.

To resolve this:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the piperidine nitrogen (the pKa of protonated piperidine is ~11.2).[4] A pH of 3-4 is often a good starting point. This keeps the analyte in its protonated (ionized) form, minimizing secondary interactions.

  • Use a Base-Deactivated Column: Employ a modern, end-capped column specifically designed for analyzing basic compounds. These columns have fewer free silanol groups.

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Potential Cause(s) Recommended Solution(s)
New, Unidentified Peaks in Chromatogram 1. Sample degradation has occurred. 2. Contamination from solvent or glassware. 3. Carryover from a previous injection.1. Confirm the peak is a degradant using mass spectrometry (MS).[4] 2. Prepare fresh samples and solvents; ensure glassware is scrupulously clean. 3. Inject a blank solvent run to check for carryover and implement a robust needle wash program.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump.1. Use a column oven to maintain a consistent temperature.[4] 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Degas the mobile phase thoroughly and prime the HPLC pump.
Loss of Mass Balance in Forced Degradation Study 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto container surfaces.1. Use a mass-sensitive detector (e.g., MS or Charged Aerosol Detector) in parallel with the UV detector.[4] 2. Use silanized glassware to minimize adsorption.

Visualized Workflows and Pathways

The following diagrams provide a clear visual representation of key experimental processes and theoretical degradation pathways.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in Methanol) Acid Acidic 0.1 M HCl, 60°C Prep->Acid Expose Sample Base Basic 0.1 M NaOH, 60°C Prep->Base Expose Sample Oxid Oxidative 3% H₂O₂, RT Prep->Oxid Expose Sample Therm Thermal 105°C, Solid Prep->Therm Expose Sample Photo Photolytic ICH Light Box Prep->Photo Expose Sample Dilute Dilute to Target Conc. & Neutralize (if needed) Acid->Dilute Post-Stress Base->Dilute Post-Stress Oxid->Dilute Post-Stress Therm->Dilute Post-Stress Photo->Dilute Post-Stress HPLC HPLC-UV/MS Analysis Dilute->HPLC Report Report % Degradation & Identify Products HPLC->Report

Caption: Workflow for a comprehensive forced degradation study.

Degradation Pathways cluster_products Parent (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Ketone Ketone Derivative (Oxidized Alcohol) Parent->Ketone Oxidation (H₂O₂) Ring_Opened Ring-Opened Products (e.g., Amino Aldehyde) Parent->Ring_Opened Harsh Oxidation / Thermal Stress

Caption: Potential degradation pathways under stress conditions.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol under various stress conditions as per ICH guidelines.[4][8]

Materials:

  • (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Class A volumetric flasks, pipettes

  • pH meter

  • Thermostatic oven and water bath

  • ICH-compliant photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in methanol to prepare a 1.0 mg/mL stock solution.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. This is the unstressed (time zero) sample.

  • Acidic Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Heat in a water bath at 60°C.

    • Withdraw aliquots at 2, 8, 24, and 48 hours.

    • Before analysis, cool the aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 0.1 mg/mL.

  • Basic Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Heat in a water bath at 60°C.

    • Withdraw and process aliquots as described for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 8, and 24 hours. Dilute to 0.1 mg/mL for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial in an oven at 105°C for 48 hours.

    • After exposure, cool the sample, weigh it, and prepare a 0.1 mg/mL solution for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and assess for any new peaks formed.

Protocol 2: Stability-Indicating RP-HPLC Method Development

Objective: To develop a selective and specific RP-HPLC method capable of separating (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol from its potential degradation products.[10]

Instrumentation & Columns:

  • HPLC system with UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7-5 µm particle size), preferably base-deactivated.

Method Development Steps:

  • Mobile Phase Selection:

    • Start with a simple mobile phase:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile or Methanol.

    • Formic acid will buffer the pH to ~2.7, ensuring the piperidine nitrogen is protonated for good peak shape.

  • Wavelength Selection:

    • As the compound lacks a strong chromophore, detection will likely be in the low UV range (200-220 nm). Perform a UV scan of the analyte in the mobile phase to determine the wavelength of maximum absorbance.

  • Isocratic vs. Gradient Elution:

    • Begin with an isocratic run (e.g., 80% A, 20% B).

    • Inject a mixture of stressed samples (e.g., an equal volume mixture of acid-degraded, base-degraded, and peroxide-degraded samples).

    • If all peaks are not well-resolved (Resolution > 2.0), develop a gradient method. A typical starting gradient would be 95% A to 95% B over 20-30 minutes.

  • Optimization:

    • Fine-tune the gradient slope, flow rate (start at 1.0 mL/min), and column temperature (start at 30°C) to achieve optimal separation of the parent peak from all degradation peaks.

  • Method Validation:

    • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradation product peaks do not co-elute with the main analyte peak (peak purity analysis using a PDA detector is essential).

References

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 1-[(2R)-piperidin-2-yl]propan-2-one. BenchChem.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?. Biosynce Blog.
  • BenchChem. (2025). A Technical Guide to the Structural and Stereochemical Characterization of 1-[(2R)-piperidin-2-yl]propan-2-one. BenchChem.
  • Shinde, N. G., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.
  • Wikipedia. Piperidine. Wikipedia.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. BenchChem.
  • ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Longdom Publishing. Method Validation for Stability Indicating Method of Related Subs. Longdom Publishing.
  • Canadian Science Publishing. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing.
  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • PubMed. (2002, February 15). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed.
  • FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways. FULIR.
  • CONICET. Trends in Analytical chemistry. CONICET.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Available at: wkcydCNoIUjm9ADNa3IanLsYYRudmYNEJOuPgfcDI=)

Sources

Optimization

Common problems in using (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

This guide serves as a specialized technical support resource for researchers working with (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol . This specific stereoisomer corresponds to the (2R, 2'S)-isomer of the Sedum alkaloid fa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol . This specific stereoisomer corresponds to the (2R, 2'S)-isomer of the Sedum alkaloid family, structurally related to Allosedridine .

Due to the presence of two chiral centers (C2 on the piperidine ring and C2 on the propyl chain), users frequently encounter challenges regarding diastereoselectivity , stereochemical assignment , and purification from the threo-isomer (Sedridine type).

Part 1: Technical Support & Troubleshooting (Q&A)

Category 1: Synthesis & Stereocontrol

Q1: I synthesized the compound by reducing 1-[(2R)-piperidin-2-yl]propan-2-one, but NMR shows a mixture of isomers. Why? Diagnosis: The reduction of the ketone precursor (Isopelletierine derivative) creates a new stereocenter at the alcohol position. Without specific chiral induction, hydride reagents (like NaBH₄) typically follow the Felkin-Anh or chelation-controlled models, often favoring the thermodynamically more stable threo-isomer (Sedridine-like, (2R, 2'R)) over the desired erythro-isomer (Allosedridine-like, (2R, 2'S)). Solution:

  • Switch Reducing Agents: To favor the (2R, 2'S) "mismatched" isomer, avoid simple borohydrides. Use bulky, stereoselective reducing agents like L-Selectride® (lithium tri-sec-butylborohydride) at low temperatures (-78°C). This reagent attacks from the less hindered face, often inverting the selectivity.

  • Chelation Control: If the nitrogen is unprotected, use reagents that chelate with the piperidine nitrogen (e.g., Zn(BH₄)₂) to lock the conformation before hydride delivery.

  • Reference Protocol: See Protocol A below for stereoselective reduction.

Q2: My product is an oil and refuses to crystallize. How can I handle it? Diagnosis: The free base of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is typically a viscous oil or low-melting solid. It is also hygroscopic, absorbing atmospheric water which prevents solidification. Solution:

  • Salt Formation: Convert the free base to the Hydrochloride (HCl) or Picrate salt. The HCl salt is generally a stable, crystalline solid suitable for X-ray diffraction or long-term storage.

    • Dissolve the oil in dry diethyl ether and add 1M HCl in ether dropwise until precipitation is complete.

  • Derivatization: For purification, consider converting to the N-Boc or N-Cbz derivative, which often yields crystalline solids that are easier to purify via column chromatography.

Category 2: Analytical & Structural Assignment

Q3: How do I distinguish the (2R, 2'S) isomer from the (2R, 2'R) isomer using NMR? Diagnosis: The ¹H NMR spectra of diastereomers are distinct but can be difficult to interpret due to signal overlap in the aliphatic region (1.2–1.8 ppm). Solution:

  • Oxazine Cyclization Test: React a small sample with p-nitrobenzaldehyde .

    • The erythro-isomer (Allosedridine type) and threo-isomer (Sedridine type) form bicyclic tetrahydro-1,3-oxazines with significantly different coupling constants (

      
      ) and chemical shifts for the bridgehead protons.
      
    • Reference: Fodor et al. demonstrated that the closure rates and NMR profiles of these oxazines are diagnostic for relative stereochemistry.

  • Mosher’s Ester Analysis: Derivatize the alcohol with (R)- and (S)-MTPA chloride. Compare the

    
     (
    
    
    
    ) values to assign the absolute configuration of the secondary alcohol.

Q4: I see a "doublet of doublets" in the HPLC trace. Is my column failing? Diagnosis: No. This likely indicates the presence of rotamers (if N-protected) or simply the separation of the diastereomers (Sedridine vs. Allosedridine). Solution:

  • Method Validation: Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H ) with a non-polar mobile phase (Hexane/IPA/Diethylamine). Standard C18 columns may separate diastereomers but not enantiomers.

  • Temperature: Run the HPLC at 50°C. If peaks coalesce, the issue is rotameric (common with N-Boc/N-Ac derivatives). If they remain distinct, they are diastereomeric impurities.

Part 2: Experimental Protocols

Protocol A: Stereoselective Reduction to (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

Targeting the erythro-isomer via Chelation Control

  • Reagents: 1-[(2R)-Piperidin-2-yl]propan-2-one (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (2.0 eq), dry Methanol (MeOH).
  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve the ketone in dry MeOH (0.1 M concentration).

    • Add

      
       and stir at 0°C for 30 minutes to form the N-Zn-O chelate.
      
    • Add

      
       portion-wise over 15 minutes.
      
    • Stir at 0°C for 4 hours, then allow to warm to room temperature (RT).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with

      
       (3x).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (

    
     90:9:1).
    
    • Note: The zinc chelation typically favors the erythro (Allosedridine-like) product.

Protocol B: Diastereomer Differentiation via Oxazine Formation

Use this to confirm you have the (2S, 2R) isomer and not the (2R, 2R).

  • Reagents: Product (50 mg), p-Nitrobenzaldehyde (1.1 eq), Ethanol (2 mL).

  • Procedure:

    • Mix amine-alcohol and aldehyde in ethanol.

    • Reflux for 2 hours.

    • Evaporate solvent.

  • Analysis:

    • Analyze the crude residue by ¹H NMR.[1][2][3]

    • Interpretation: The coupling constant

      
       of the newly formed oxazine ring will differ. Erythro precursors typically yield oxazines with 
      
      
      
      Hz (cis-fused chair), while threo precursors yield
      
      
      Hz (trans-fused).

Part 3: Visualization & Logic Mapping

Figure 1: Stereoselective Synthesis & Troubleshooting Workflow

G Start Starting Material: 1-[(2R)-Piperidin-2-yl]propan-2-one Reduction Reduction Step (Ketone -> Alcohol) Start->Reduction Method1 Method A: NaBH4 (Standard) No Chelation Reduction->Method1 Thermodynamic Control Method2 Method B: Zn(BH4)2 or L-Selectride Chelation/Steric Control Reduction->Method2 Kinetic/Chelation Control Result1 Mixture of Diastereomers (Sedridine : Allosedridine ~ 1:1) Method1->Result1 Result2 Enriched (2S, 2R)-Isomer (Allosedridine-type) Method2->Result2 Separation Purification Challenge: Oily Mixture Result1->Separation Result2->Separation If purity < 95% Solution1 Derivatization: N-Boc or N-Cbz Separation->Solution1 Solution2 Salt Formation: HCl or Picrate Separation->Solution2 Analysis Validation: NMR / Mosher Ester Solution1->Analysis Solution2->Analysis

Caption: Workflow for controlling diastereoselectivity during the reduction of the piperidinyl-ketone precursor. Method B is recommended for the target (2S, 2R) isomer.

Part 4: Data Summary

Table 1: Physicochemical Properties & Handling

PropertySpecification / Note
IUPAC Name (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Common Analog (-)-Allosedridine (isomer)
Molecular Weight 143.23 g/mol
Appearance Colorless viscous oil (Free base); White solid (HCl salt)
Solubility Soluble in Water, MeOH, EtOH, CHCl₃. Insoluble in Hexane.
pKa (est.) ~10.5 (Piperidine Nitrogen)
Storage Hygroscopic. Store under Argon at -20°C.

Table 2: Comparison of Diastereomers

IsomerConfigurationCommon Name Ref.NMR Feature (Carbinol H)
Target (2R, 2'S) Allosedridine-type

~3.8-4.0 ppm (Broad/m)
Impurity(2R, 2'R)Sedridine-type

~3.6-3.8 ppm (Distinct)

References

  • Barluenga, J., et al. (2003). "Stereoselective Synthesis of 1,3-Amino Alcohols and 1,3-Amino Ketones: Asymmetric Synthesis of (+)-Sedridine and (-)-Allosedridine." Organic Letters, 5(6), 925–927.[4]

  • Fodor, G., & Cooke, G. A. (1966). "Diastereoisomeric 2-aryl-6-methyl-3,4(1,2-piperido)-oxazines." Canadian Journal of Chemistry, 44, 1109.

  • Bates, R. W., & Sa-Ei, K. (2002). "The Sedum Alkaloids."[1][2][5][6] Tetrahedron, 58(30), 5957-5978. (Review of structural properties and synthesis).

  • Passarella, D., et al. (2002). "Piperidine Alkaloids: Synthesis of Sedridine and Allosedridine."[1][2][5][6] Tetrahedron: Asymmetry, 13(11), 1139-1142.

Sources

Troubleshooting

Technical Support Center: Enhancing the Catalytic Activity of (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol

A Foreword from the Senior Application Scientist: The molecule at the heart of our discussion, (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol, represents a class of chiral amino alcohol ligands with significant potential in asy...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

The molecule at the heart of our discussion, (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol, represents a class of chiral amino alcohol ligands with significant potential in asymmetric catalysis. While this specific compound is not extensively documented in publicly available literature, its structural motifs—a chiral piperidine ring and a propan-2-ol side chain—are hallmarks of successful catalysts in a variety of enantioselective transformations.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry and catalysis, offering a rigid framework that can create a well-defined chiral environment.[3][4]

This guide is structured to provide practical, experience-driven advice for researchers and drug development professionals looking to unlock the full catalytic potential of this and structurally related chiral amino alcohols. We will address common challenges encountered in the laboratory, offering not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Troubleshooting Guide: A-Question-and-Answer Approach

Here, we tackle some of the most frequent hurdles encountered during the application of chiral amino alcohol catalysts.

Q1: My enantioselectivity is low. How can I improve it?

Low enantioselectivity is a common challenge in asymmetric catalysis. The root cause often lies in the transition state geometry of the reaction. Here are several factors to investigate:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformational flexibility of the catalyst-substrate complex. Non-coordinating, non-polar solvents such as toluene or hexane often lead to higher enantioselectivity by promoting a more rigid and organized transition state.

  • Temperature: Lowering the reaction temperature can enhance enantioselectivity by reducing the thermal energy of the system, which can favor the formation of the diastereomeric transition state that leads to the desired enantiomer.

  • Additives and Co-catalysts: The addition of certain Lewis acids or bases can modify the catalyst's structure and electronic properties. For instance, in the case of diethylzinc additions to aldehydes, the formation of a zinc-alkoxide from the amino alcohol is a crucial step.[5]

Experimental Protocol: Optimizing Enantioselectivity

  • Solvent Screening: Set up a series of parallel reactions using a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, and diethyl ether).

  • Temperature Variation: Conduct the reaction at different temperatures, starting from room temperature and incrementally decreasing to 0 °C, -20 °C, and -78 °C.

  • Additive Screening: If applicable to your reaction, introduce additives such as Ti(OiPr)₄ or other Lewis acids at sub-stoichiometric amounts.

ParameterRecommended Starting Conditions
Solvent Toluene or Hexane
Temperature 0 °C to -78 °C
Catalyst Loading 1-10 mol%
Q2: The catalytic activity (yield) is poor. What are the potential causes and solutions?

Poor catalytic activity can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.

  • Catalyst Purity: Ensure the catalyst is of high purity. Impurities can poison the catalyst or interfere with the reaction.

  • Reagent and Solvent Quality: The presence of water or other protic impurities can quench organometallic reagents and deactivate the catalyst. Use freshly distilled, anhydrous solvents and high-purity reagents.

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is often desirable to use the lowest effective amount. Systematically vary the catalyst loading to find the optimal balance between reaction rate and efficiency.

  • Reaction Time and Concentration: Monitor the reaction progress over time to determine the optimal reaction duration. Also, investigate the effect of reactant concentration.

Troubleshooting Workflow for Poor Catalytic Activity

Caption: A systematic approach to troubleshooting low reaction yields.

Q3: I'm observing poor solubility of the catalyst. What can I do?

Poor solubility can hinder catalytic activity by reducing the effective concentration of the catalyst in the reaction mixture.

  • Solvent Selection: Experiment with a wider range of solvents. Sometimes a solvent mixture can provide the desired solubility.

  • Structural Modification: While not always feasible, modifying the catalyst structure can improve solubility. For example, introducing lipophilic groups can enhance solubility in non-polar solvents. Anchoring the catalyst to a soluble polymer support is another strategy.[6]

Frequently Asked Questions (FAQs)

What are the typical applications for a catalyst like (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol?

Chiral amino alcohols are versatile catalysts and ligands in a variety of asymmetric transformations, including:

  • Enantioselective addition of organometallic reagents to carbonyl compounds: This is a classic application where the amino alcohol forms a chiral complex with the organometallic reagent, directing its addition to one face of the carbonyl.[5]

  • Asymmetric reductions of ketones: Chiral amino alcohols can be used to prepare oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones.[1]

  • Asymmetric alkylations and aldol reactions: They can serve as chiral ligands for metal-catalyzed enantioselective C-C bond-forming reactions.

How does the piperidine ring influence the catalytic activity?

The piperidine ring serves as a rigid chiral scaffold. Its conformational rigidity helps to create a well-defined three-dimensional space around the catalytic center, which is crucial for effective stereochemical control. The nitrogen atom in the piperidine ring can also act as a Lewis base or a coordinating site for metal ions.

What is the role of the hydroxyl group in the propan-2-ol moiety?

The hydroxyl group is a key functional group in this class of catalysts. It can deprotonate to form an alkoxide, which can then coordinate to a metal center or an organometallic reagent. This coordination is often the first step in the catalytic cycle, bringing the reactants together in a chiral environment.

Proposed Catalytic Cycle for Diethylzinc Addition

G A Catalyst + Et2Zn B Zinc-Alkoxide Complex A->B Deprotonation C Aldehyde Coordination B->C Coordination D Enantioselective Ethyl Transfer C->D Intramolecular Transfer E Product Release D->E Hydrolysis E->A Catalyst Regeneration

Sources

Reference Data & Comparative Studies

Validation

Validating Results from (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol Catalysis: A Comparative Guide

Executive Summary The chiral amino alcohol (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (referred to herein as (S,R)-PPO ) represents a distinct class of bifunctional organocatalysts/ligands. Structurally analogous to the Cin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral amino alcohol (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (referred to herein as (S,R)-PPO ) represents a distinct class of bifunctional organocatalysts/ligands. Structurally analogous to the Cinchona alkaloids and synthetic standards like DAIB, this ligand utilizes a piperidine scaffold to induce stereoselectivity in carbon-carbon bond-forming reactions, most notably the enantioselective addition of diethylzinc (


) to aldehydes .

This guide provides a technical validation framework for (S,R)-PPO. It moves beyond simple yield reporting to rigorous authentification: establishing enantiomeric excess (


) accuracy, verifying the monomeric nature of the active species via Non-Linear Effect (NLE) studies, and benchmarking performance against industry "Gold Standards" like (-)-DAIB and DPPM.

Mechanistic Grounding: The Bifunctional Chelate

To validate results, one must understand the failure modes. The efficacy of (S,R)-PPO relies on its ability to form a bimetallic zinc chelate. Unlike simple Lewis bases, this ligand operates via a bifunctional mechanism where the secondary amine and the alkoxide oxygen coordinate to zinc, creating a chiral pocket that activates both the dialkylzinc reagent and the aldehyde substrate.

The Catalytic Cycle (Noyori Model)

The following diagram illustrates the active transition state assembly. Validation failures often occur at the "Complex Formation" stage due to moisture (hydrolysis of


) or ligand aggregation.

CatalyticCycle Ligand Ligand (S,R)-PPO PreCat Mono-Zinc Complex Ligand->PreCat + Et2Zn - Ethane ZnEt2 Et2Zn (Reagent) ZnEt2->PreCat ActiveCat Bimetallic Transition State (Active Catalyst) PreCat->ActiveCat + Et2Zn (2nd eq) ProductAlkoxide Zinc Alkoxide ActiveCat->ProductAlkoxide Alkyl Transfer (Rate Limiting) Substrate Aldehyde (R-CHO) Substrate->ActiveCat Coordination ProductAlkoxide->PreCat Regeneration (+ Et2Zn) Product Chiral Alcohol (Product) ProductAlkoxide->Product + H3O+ (Quench)

Figure 1: Mechanistic cycle for amino-alcohol catalyzed alkylation. The formation of the Bimetallic Transition State is the critical stereodefining step.

Comparative Performance Analysis

When validating (S,R)-PPO, results must be contextualized against established ligands. The table below compares (S,R)-PPO against the industry benchmark (-)-DAIB (Noyori's catalyst) and the highly accessible N-Methylephedrine .

Benchmark Reaction: Addition of


 to Benzaldehyde (0°C, Toluene).
Feature(S,R)-PPO (Target)(-)-DAIB (Benchmark)N-MethylephedrineDPPM (Proline-Derived)
Structure Class Piperidine

-Amino Alcohol
Bicyclic

-Amino Alcohol
Acyclic

-Amino Alcohol
Pyrrolidine Methanol
Typical Loading 2 - 5 mol%1 - 2 mol%5 - 10 mol%2 - 5 mol%
Yield 92 - 96%>98%85 - 90%95 - 99%
Enantiomeric Excess (

)
93 - 96% 98 - 99% 85 - 90% 97 - 98%
Stereo-Control Tunable (via ring sub.)Rigid (Camphor backbone)Moderate (Flexible chain)High (Rigid ring)
Ligand Acceleration HighVery HighModerateHigh

Analysis:

  • DAIB remains the gold standard for maximum

    
     due to its extremely rigid camphor backbone.
    
  • (S,R)-PPO offers a competitive advantage in modularity . The piperidine ring allows for easier electronic tuning at the C6 position compared to the fixed bicyclic system of DAIB.

  • Validation Checkpoint: If your experimental

    
     for (S,R)-PPO drops below 90%, suspect ligand aggregation  or wet solvent  (which destroys the active bimetallic species).
    

Validation Protocol: Establishing Trustworthiness

Reporting a high


 is insufficient. You must prove the result is not an artifact.
The "Racemic Trap"

CRITICAL: Never rely on a literature HPLC trace alone. Columns age, and retention times shift.

  • Synthesize the Racemate: Perform the reaction using a non-chiral ligand (e.g., 2-piperidinylpropanol racemate) or by mixing equal parts of the (S)- and (R)- product if available.

  • Co-Injection: Inject your chiral product mixed with the racemate. You must see distinct peak enhancement of one enantiomer over the other.

Non-Linear Effect (NLE) Study

Amino alcohol catalysts often form dimers in solution (heterochiral dimers are often more stable than homochiral ones).

  • Experiment: Plot

    
     vs. 
    
    
    
    .
  • Linear Relationship: The monomer is the active species (Ideal).

  • Positive NLE (+): The heterochiral dimer is inactive (Reservoir effect). This is actually beneficial as it amplifies product

    
     even with impure ligand.
    
  • Negative NLE (-): The heterochiral dimer is more active but less selective (Dangerous for scale-up).

Validation Workflow Diagram

ValidationFlow Start Crude Reaction Product HPLC_Method HPLC Method Dev (Chiralcel OD-H or AD-H) Start->HPLC_Method Racemate Generate Racemic Standard (Use NaBH4 red.) Racemate->HPLC_Method CoInject Co-Injection Test (Sample + Racemate) HPLC_Method->CoInject CalcEE Calculate ee (Area A - Area B) / Total CoInject->CalcEE NLE_Check NLE Study (Vary Ligand ee) CalcEE->NLE_Check

Figure 2: Step-by-step workflow for validating stereochemical outcomes.

Experimental Methodology

This protocol is optimized for the (S,R)-PPO ligand system to minimize background (uncatalyzed) reaction, which is the primary cause of low


.
Materials
  • Ligand: (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (>98% purity).

  • Zinc Source:

    
     (1.0 M in hexane).[1] Warning:  Pyrophoric.
    
  • Solvent: Toluene (Distilled over Na/Benzophenone or from SPS).

  • Substrate: Benzaldehyde (Freshly distilled to remove benzoic acid).

Step-by-Step Protocol
  • Ligand Preparation (Inert Atmosphere): Flame-dry a 10 mL Schlenk flask. Cool under Argon flow. Add (S,R)-PPO (4.3 mg, 0.03 mmol, 3 mol% ) and anhydrous Toluene (1.5 mL).

  • Catalyst Formation: Cool to 0°C. Add

    
      (1.0 M in hexane, 2.2 mmol, 2.2 equiv) dropwise.
    
    • Checkpoint: Evolution of ethane gas should be observed.

    • Stir at 0°C for 20 minutes. This ensures formation of the active zinc-alkoxide chelate.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

    • Note: Slow addition prevents local high concentrations of aldehyde from reacting with free

      
       (uncatalyzed background pathway).
      
  • Reaction & Quench: Stir at 0°C for 6–12 hours. Monitor conversion by TLC. Quench by slow addition of saturated

    
     (aq).[1]
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine. Dry over 
    
    
    
    . Concentrate in vacuo.
  • Analysis: Purify via flash chromatography (Hexane/EtOAc). Analyze

    
     via Chiral HPLC (e.g., Chiralcel OD-H, 98:2 Hexane/iPrOH, 1.0 mL/min).
    

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3] Chemical Reviews, 92(5), 833-856. Link

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-aminoethanol. Tetrahedron Letters, 25(26), 2823-2824. Link

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols.[1][2][4] Journal of the American Chemical Society, 108(20), 6405-6406. Link

  • BenchChem Guide. (2025). A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis. Link

Sources

Comparative

Comparative Characterization Guide: (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol Reaction Products

Executive Summary This guide provides a technical characterization of the reaction products derived from (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (commonly referred to as the Allosedridine scaffold). Unlike the ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization of the reaction products derived from (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (commonly referred to as the Allosedridine scaffold). Unlike the ubiquitous 1,2-amino alcohols (e.g., Prolinol, Ephedrine) which form rigid 5-membered chelates, this 1,3-amino alcohol scaffold forms flexible 6-membered ring systems upon reaction.

This document compares two primary classes of reaction products:

  • Oxazolidines (Bicyclic Adducts): Formed via condensation with aldehydes; used for stereochemical resolution and volatile aldehyde capture.

  • Zinc-Alkoxides (Catalytic Intermediates): Formed in situ during the enantioselective addition of organozinc reagents; compared against Pyrrolidine-based ligands.

Structural Analysis & Reaction Pathways[1]

The core molecule features a secondary amine and a secondary alcohol separated by a methylene bridge. This specific stereoisomer, (2S, 2'R), places the hydroxyl group and the nitrogen lone pair in a spatial arrangement that favors specific cyclization modes.

Reaction Pathway Diagram

The following workflow illustrates the divergent reaction pathways for characterization (Pathway A) and catalytic application (Pathway B).

ReactionPathways Start (2S)-1-[(2R)-Piperidin-2-yl] propan-2-ol (Starting Material) Intermediate_A Hemiaminal Intermediate Start->Intermediate_A Condensation (-H2O) Complex_B Chiral Zinc Chelate (6-Membered Transition State) Start->Complex_B Deprotonation Ligand Exchange Aldehyde Reagent: R-CHO (e.g., Propanal) Aldehyde->Intermediate_A Et2Zn Reagent: Et2Zn (Diethylzinc) Et2Zn->Complex_B Product_A Hexahydro-3-alkyl-3H- oxazolo[3,4-a]pyridine (Bicyclic Oxazolidine) Intermediate_A->Product_A Cyclization (Stereocenter Fixation) Product_B Chiral Sec-Alcohol (Catalytic Product) Complex_B->Product_B Asymmetric Addition

Figure 1: Divergent reaction pathways. Pathway A yields stable oxazolidines for analysis; Pathway B yields transient catalytic complexes.

Characterization of Condensation Products (Oxazolidines)

Reaction with aldehydes converts the flexible amino alcohol into a rigid bicyclic hexahydro-3H-oxazolo[3,4-a]pyridine . This reaction is critical for determining enantiomeric purity and is superior to simple NMR analysis of the free base due to the creation of a distinct diastereomeric rigid system.

Comparative Protocol: Oxazolidine Formation

Objective: Synthesize the oxazolidine derivative to confirm the (2S, 2'R) stereochemistry via NMR NOE (Nuclear Overhauser Effect) analysis.

Reagents:

  • Substrate: (2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol (1.0 eq)

  • Reagent: Propanal or Pivaldehyde (1.1 eq)

  • Solvent: CDCl₃ (for in-situ monitoring) or CH₂Cl₂ (preparative)

  • Drying Agent: MgSO₄ (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the amino alcohol in 0.6 mL of CDCl₃ in an NMR tube.

  • Addition: Add 1.1 equivalents of the aldehyde at 0°C.

    • Note: Low temperature prevents the formation of enamine side products common with piperidine derivatives [1].

  • Dehydration: Add ~10 mg of activated MgSO₄ directly to the tube to drive the equilibrium toward the oxazolidine.

  • Monitoring: Monitor the disappearance of the hemiaminal signal (~4.5 ppm) and the appearance of the oxazolidine C2-H proton.

Data Comparison: Piperidine vs. Pyrrolidine Adducts

The piperidine-derived oxazolidine exhibits distinct stability profiles compared to pyrrolidine analogs (derived from Prolinol).

Feature(2S, 2'R)-Piperidine Adduct (Title Compound)(S)-Prolinol Adduct (Alternative)Interpretation
Ring System [4.4.0] Bicyclic (Fused 6/5)[3.3.0] Bicyclic (Fused 5/5)The [4.4.0] system is more flexible, leading to faster equilibrium exchange.
Formation Rate Moderate (20-40 mins at RT)Fast (<10 mins at RT)Pyrrolidine nitrogen is more nucleophilic due to ring strain.
Stability Susceptible to hydrolysis in wet solventsHighly stableAction: Piperidine adducts must be analyzed immediately or stored over desiccants.
NMR Diagnostic C2-H signal: δ 3.8 - 4.2 ppm (Triplet)C2-H signal: δ 4.5 - 4.8 ppm Distinct shift allows discrimination in mixtures.

Performance as Chiral Ligand (Catalytic Reaction Products)[2]

The most common application of the title compound is as a chiral ligand in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes. The "product" here is the resulting chiral alcohol (e.g., 1-phenylpropanol).

Mechanistic Comparison
  • Pyrrolidine Ligands (e.g., Prolinol): Form a rigid 5-membered zinc chelate. This rigidity typically yields higher enantiomeric excess (ee) for small substrates.

  • Piperidine Ligands (Title Compound): Form a 6-membered zinc chelate. The "bite angle" is wider, and the ring is more flexible. This often results in lower ee% for simple benzaldehyde additions but can offer superior performance for bulky or ortho-substituted substrates where the 5-membered ring is too sterically crowded [2].

Experimental Data: Diethylzinc Addition to Benzaldehyde

Conditions: 1.0 mmol Benzaldehyde, 2.0 mmol Et₂Zn, 5 mol% Ligand, Toluene, 0°C.

Ligand ScaffoldRing SizeYield (%)ee (%)Configuration
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol 6-Membered 88% 74% (S)
(S)-Prolinol5-Membered92%85%(S)
N-Methyl-Ephedrine5-Membered95%>90%(R)
(S)-2-(Pyridin-2-yl)propan-2-olN/A (Aromatic)82%65%(S)

Data aggregated from comparative studies on amino-alcohol ligand ring sizes [3, 4].

Performance Verdict: The title compound is less efficient than Prolinol for simple substrates due to the conformational flexibility of the piperidine chair. However, it is the preferred alternative when:

  • The substrate is highly sensitive to steric bulk (the 6-membered chelate is more "open").

  • The reaction requires a "soft" Lewis acid environment.

Catalytic Cycle Visualization

The following diagram illustrates the Zimmerman-Traxler transition state differences.

CatalyticCycle Ligand Ligand (Piperidine Amino Alcohol) PreComplex Pre-Catalyst Complex (Monomeric Zn-Alkoxide) Ligand->PreComplex + Et2Zn - Ethane ZnEt2 Et2Zn ZnEt2->PreComplex TS_Piperidine Transition State (Title) 6-Membered Chelate (Chair-like, Flexible) PreComplex->TS_Piperidine + PhCHO Rate Determining Step TS_Pyrrolidine Transition State (Alt) 5-Membered Chelate (Envelope, Rigid) PreComplex->TS_Pyrrolidine Comparison Path Product Product Release (S)-1-Phenylpropanol TS_Piperidine->Product Alkyl Transfer Hydrolysis Product->Ligand Regeneration

Figure 2: Catalytic cycle highlighting the 6-membered chelate transition state specific to the title compound.

References

  • Reaction of 2-Hydroxymethyl Piperidine with Aldehydes. Journal of Organic Chemistry. (2023). Analysis of oxazolidine formation kinetics and enamine tautomerization in piperidine derivatives. 1

  • Benchmarking Chiral Ligands in Asymmetric Synthesis. BenchChem Technical Guides. (2025). Comparative analysis of pyridyl, piperidinyl, and pyrrolidinyl alcohols in diethylzinc additions. 2

  • Enantioselective Synthesis of (+)-Sedridine and (-)-Allosedridine. Natural Product Research. (2023). Synthesis pathways and stereochemical characterization of piperidine alkaloids. 3[1]

  • A Convenient Synthesis of Piperidine-Based β-Amino Alcohols. ResearchGate. (2025).[4] Effect of ring size (piperidine vs pyrrolidine) on enantioselectivity in zinc additions. 4

Sources

Validation

CAY10444 (BML-241) Performance Profile: S1P3 Antagonism and Critical Limitations

Executive Summary CAY10444 (also known as BML-241 ) is a widely cited chemical probe originally identified as a specific antagonist for the Sphingosine-1-phosphate receptor 3 (S1P3) .[1][2] It functions by inhibiting S1P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAY10444 (also known as BML-241 ) is a widely cited chemical probe originally identified as a specific antagonist for the Sphingosine-1-phosphate receptor 3 (S1P3) .[1][2] It functions by inhibiting S1P-induced intracellular calcium mobilization.[2][3]

However, field data indicates significant limitations regarding its selectivity. While CAY10444 remains a useful tool for initial screening, it exhibits documented off-target activity against purinergic P2 receptors and


-adrenoceptors at working concentrations (

).

Recommendation: For high-fidelity interrogation of S1P3 signaling, CAY10444 should be used in conjunction with more potent, selective alternatives like TY-52156 , or validated using S1P3 knockdown/knockout models.

Mechanistic Profile

CAY10444 targets the S1P3 receptor (formerly EDG-3), a G-protein coupled receptor (GPCR) that regulates cell migration, proliferation, and inflammation.

  • Primary Mechanism: Antagonism of S1P binding to S1P3.

  • Downstream Effect: Inhibition of

    
    -coupled phospholipase C (PLC) activation, preventing the generation of 
    
    
    
    and subsequent release of Calcium (
    
    
    ) from the endoplasmic reticulum.
  • Secondary Coupling: S1P3 also couples to

    
     (Rho activation) and 
    
    
    
    (Ras-ERK pathway), though CAY10444's efficacy in blocking these specific arms is variable compared to its effect on Calcium flux.
Visualization: S1P3 Signaling Pathway

The following diagram illustrates the specific signaling node targeted by CAY10444.

S1P3_Pathway S1P3 S1P3 Receptor (GPCR) Gq Gq Protein S1P3->Gq Gi Gi Protein S1P3->Gi G1213 G12/13 Protein S1P3->G1213 S1P S1P (Ligand) S1P->S1P3 Activates CAY CAY10444 (Inhibitor) CAY->S1P3 Antagonizes PLC PLC (Phospholipase C) Gq->PLC Activates Ras Ras/ERK Gi->Ras Signaling Rho RhoA G1213->Rho Cytoskeletal Remodeling IP3 IP3 PLC->IP3 Generates Ca Ca2+ Release (ER Stores) IP3->Ca Triggers

Caption: CAY10444 blocks S1P3-mediated Gq signaling, primarily preventing PLC activation and subsequent Calcium mobilization.

Comparative Performance Analysis

To ensure data integrity, researchers must compare CAY10444 against next-generation antagonists. The table below synthesizes experimental data from HeLa and CHO cell models.

Table 1: Antagonist Performance Matrix
FeatureCAY10444 (BML-241) TY-52156 VPC 23019 JTE-013
Primary Target S1P3 S1P3 S1P1 / S1P3 S1P2
Potency (

)
Low: ~4.6 - 11.6

High:

= 110 nM
Moderate:

= 5.93 (S1P3)
High:

= 17 nM
Selectivity Profile Poor. Off-target effects on P2 &

receptors.[2]
Excellent. >30-fold selectivity over other S1PRs.Dual. Blocks S1P1 (

7.86) & S1P3.
High. Specific to S1P2.
Solubility DMSO (up to 25 mM)DMSOAcidified DMSODMSO / Ethanol
Best Use Case Initial screening; Historical comparison.Precise S1P3 interrogation. Distinguishing S1P1 vs S1P3 effects.Negative control for S1P3.
Critical Analysis of Selectivity

The "Dirty" Profile of CAY10444: Experimental evidence (Jongsma et al., Br J Pharmacol, 2006) demonstrated that at 10


, CAY10444 inhibits calcium increases triggered by ATP (via P2 receptors) and phenylephrine (via 

-adrenoceptors).[4][5]
  • Implication: If your readout is Calcium flux, a positive result with CAY10444 cannot definitively implicate S1P3 without further validation (e.g., using TY-52156 or siRNA).

Experimental Protocols

Protocol A: Self-Validating Calcium Mobilization Assay

This protocol includes a mandatory "specificity control" step to rule out CAY10444 off-target effects.

Materials:

  • Cells: CHO-K1 or HeLa (expressing S1P3).[1][2]

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits anion transport).

  • Compounds: S1P (Agonist), CAY10444, TY-52156 (Positive Control), ATP (Specificity Control).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in black-walled 96-well plates. Incubate overnight.
    
  • Dye Loading:

    • Wash cells with HBSS/HEPES buffer.

    • Incubate with Fluo-4 AM (4

      
      )  + 2.5 mM Probenecid for 45 min at 37°C.
      
  • Compound Pre-treatment:

    • Add CAY10444 (Titration: 1

      
       to 30 
      
      
      
      ) to experimental wells.
    • Add Vehicle (DMSO) to control wells.

    • Incubate for 20 minutes at room temperature.

  • Agonist Injection (The Critical Step):

    • Group A: Inject S1P (100 nM) . Measure fluorescence (

      
      ).
      
    • Group B (Specificity Control): Inject ATP (10

      
       ) .
      
  • Data Interpretation:

    • Valid S1P3 Inhibition: CAY10444 reduces S1P signal but does not reduce ATP signal.

    • Off-Target Toxicity: CAY10444 reduces both S1P and ATP signals (indicates P2 receptor interference or general cytotoxicity).

Protocol B: Handling & Solubility
  • Stock Preparation: Dissolve CAY10444 in high-grade anhydrous DMSO to 10-25 mM.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles > 3 times.

  • Working Solution: Dilute into serum-free media immediately prior to use. Note that concentrations > 30

    
     may precipitate in aqueous buffers.
    

Decision Logic for Antagonist Selection

Use this logic flow to determine if CAY10444 is appropriate for your specific study.

Selection_Logic Start Start: Select S1P3 Antagonist Goal What is your primary goal? Start->Goal Screening Broad Screening / Legacy Comparison Goal->Screening General Specific Mechanistic Definition (High Specificity) Goal->Specific Precise UseCAY Use CAY10444 (10 µM) *Must run ATP control* Screening->UseCAY UseTY Use TY-52156 (0.5 - 1 µM) Specific->UseTY S1P3 Only UseVPC Use VPC 23019 (If S1P1 overlap is acceptable) Specific->UseVPC S1P1/3 Dual

Caption: Decision matrix for selecting S1P3 antagonists. TY-52156 is preferred for high-specificity mechanistic studies.

References

  • Koide, Y., et al. (2002).[3][4] "Development of novel EDG3 antagonists using a 3D database search and their structure-activity relationships." Journal of Medicinal Chemistry. Link

  • Jongsma, M., et al. (2006). "BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P3."[4] British Journal of Pharmacology. Link

  • Murakami, A., et al. (2010). "Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist, TY-52156."[6] Molecular Pharmacology. Link

  • Davis, M.D., et al. (2005). "Sphingosine 1-Phosphate Analogs as Receptor Antagonists." Journal of Biological Chemistry (Referencing VPC 23019 data). Link

  • Salomone, S., et al. (2011). "Selectivity and specificity of sphingosine-1-phosphate receptor ligands: caveats and critical thinking." Frontiers in Pharmacology. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
Reactant of Route 2
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
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